8-Chloro-arabinoadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12ClN5O4 |
|---|---|
Molecular Weight |
301.69 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
MHDPPLULTMGBSI-FJFJXFQQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 8-Chloro-arabinoadenosine in Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant anti-leukemic activity, particularly in challenging subtypes of acute myeloid leukemia (AML). As a purine (B94841) nucleoside analog, its mechanism of action is multifaceted, primarily targeting RNA synthesis and cellular metabolism, which ultimately leads to apoptotic cell death in leukemia cells. This technical guide provides a comprehensive overview of the core mechanisms of 8-Cl-Ado, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
I. Metabolism and Intracellular Accumulation
The anti-leukemic effects of 8-Cl-Ado are contingent upon its intracellular conversion to the active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). This metabolic activation is initiated by adenosine (B11128) kinase, which phosphorylates 8-Cl-Ado to its monophosphate form, followed by subsequent phosphorylations to the di- and triphosphate forms.
The accumulation of 8-Cl-ATP within leukemia cells is a critical determinant of its cytotoxicity. High intracellular concentrations of 8-Cl-ATP directly compete with endogenous adenosine triphosphate (ATP), leading to a significant reduction in the cellular ATP pool. This energy depletion contributes to the overall cytotoxic effect of the compound.
Quantitative Data on Metabolism and Cellular Effects
| Parameter | Cell Line/Condition | Value | Reference |
| Intracellular 8-Cl-ATP Concentration | MV4-11 and KG-1a AML cells (treated with 10 µM 8-Cl-Ado for 12 hours) | 680–870 µM | [1] |
| AML cells (treated with 10 µM 8-Cl-Ado for 12 hours) | >600 µM | [2][3][4] | |
| Reduction in Endogenous ATP | MV4-11 and KG-1a AML cells (treated with 10 µM 8-Cl-Ado for 12 hours) | 20–22% | [1] |
| AML cells (treated with 10 µM 8-Cl-Ado) | >20% | [2][3] | |
| IC50 Values (72-hour treatment) | MOLM-13, MOLM-14, KG-1a, MV4-11, OCI-AML3 AML cell lines | 0.2 µM to 1.4 µM | [2][3][4] |
| Primary AML blasts with FLT3-ITD mutation | 800 nM | [2][3][4] |
II. Primary Mechanism of Action: Inhibition of RNA Synthesis
The principal mechanism of action of 8-Cl-Ado is the potent inhibition of RNA synthesis. Following its conversion to 8-Cl-ATP, the analog is incorporated into newly transcribed RNA chains by RNA polymerases. This incorporation leads to premature chain termination, thereby halting the elongation of RNA transcripts. This disruption of RNA synthesis affects the production of all types of RNA, but has a particularly profound impact on the synthesis of messenger RNA (mRNA), which is essential for protein production. The inhibition of RNA synthesis is a key contributor to the induction of apoptosis in leukemia cells. In contrast, 8-Cl-Ado has a minimal effect on DNA synthesis.
Quantitative Data on Macromolecular Synthesis Inhibition
| Parameter | Cell Line/Condition | Value | Reference |
| Inhibition of RNA Synthesis | AML patient blasts | 20-80% | [2][3] |
| Primary AML blasts (treated with 10 µM 8-Cl-Ado) | >70% | [5] | |
| Inhibition of DNA Synthesis | AML cells (24-hour exposure) | Not significant | [2][3] |
| KG-1a and MV4-11 cell lines (up to 10 µM 8-Cl-Ado) | Not significant | [5] |
III. Key Signaling Pathways Modulated by this compound
8-Cl-Ado exerts its anti-leukemic effects through the modulation of several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
A. The miR-155/Ebp1/p53/PCNA Signaling Pathway
In AML, particularly in cases with FLT3-ITD mutations, the microRNA miR-155 is often overexpressed and acts as an oncomiR. 8-Cl-Ado has been shown to downregulate the expression of miR-155. This leads to the upregulation of its target, the ErbB3 Binding Protein 1 (Ebp1), which in turn stabilizes the tumor suppressor protein p53. Activated p53 then transcriptionally activates the cyclin-dependent kinase inhibitor p21 and downregulates Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. This cascade of events ultimately leads to cell cycle arrest and apoptosis.
Caption: 8-Cl-Ado inhibits miR-155, leading to p53 activation and apoptosis.
B. Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in promoting the survival of cancer cells by upregulating the expression of anti-apoptotic genes. 8-Cl-Ado has been shown to inhibit the NF-κB signaling pathway. It achieves this by increasing the levels of the inhibitory protein IκBα in the cytoplasm. This prevents the nuclear translocation of the active NF-κB complex, thereby blocking the transcription of its target genes and sensitizing leukemia cells to apoptosis.
Caption: 8-Cl-Ado inhibits NF-κB signaling by stabilizing IκBα.
IV. Experimental Protocols
A. Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of 8-Cl-Ado on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, KG-1a)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of 8-Cl-Ado in complete medium.
-
Add 100 µL of the 8-Cl-Ado dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. RNA Synthesis Assay ([³H]-Uridine Incorporation)
This protocol measures the rate of RNA synthesis in leukemia cells treated with 8-Cl-Ado.
Materials:
-
Leukemia cell lines
-
Complete medium
-
This compound
-
[³H]-Uridine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Seed leukemia cells in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of 8-Cl-Ado for the desired time (e.g., 24 hours).
-
Add 1 µCi/mL of [³H]-Uridine to each well and incubate for 1-2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the macromolecules by adding ice-cold 10% TCA.
-
Collect the precipitate on glass fiber filters and wash with 5% TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of incorporated [³H]-Uridine is proportional to the rate of RNA synthesis.
C. In Vivo Xenograft Model for AML
This protocol evaluates the anti-leukemic efficacy of 8-Cl-Ado in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line expressing luciferase (e.g., MOLM-14-luc)
-
This compound
-
Vehicle control (e.g., saline)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Inject 1 x 10^6 MOLM-14-luc cells intravenously into the tail vein of immunodeficient mice.
-
Monitor tumor engraftment by bioluminescence imaging starting 3-5 days post-injection.
-
Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Administer 8-Cl-Ado (e.g., 50 mg/kg/day) or vehicle control via intraperitoneal injection or osmotic pump for a specified duration (e.g., 16 days)[1].
-
Monitor tumor growth regularly using bioluminescence imaging after injecting D-luciferin.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry).
Caption: Workflow for an in vivo AML xenograft study with 8-Cl-Ado.
V. Clinical Perspective
Phase I clinical trials of 8-Cl-Ado in patients with relapsed or refractory AML have been conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics. These studies have shown that 8-Cl-Ado can be administered to patients, with observed cytoreduction in peripheral blood blasts. However, responses were often transient, suggesting that combination therapies may be necessary to achieve more durable remissions. The recommended phase II dose (RP2D) has been determined, and cardiac monitoring is recommended during infusion due to observed cardiac adverse events.
Conclusion
This compound is a promising anti-leukemic agent with a distinct mechanism of action centered on the inhibition of RNA synthesis and the induction of cellular apoptosis. Its ability to be metabolized to 8-Cl-ATP, which subsequently depletes cellular ATP and disrupts critical signaling pathways such as the miR-155/Ebp1/p53/PCNA and NF-κB pathways, underscores its potential in treating leukemia. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of 8-Cl-Ado, particularly in the context of combination therapies to overcome resistance and improve clinical outcomes for leukemia patients.
References
- 1. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Paper: 8-Chloro-Adenosine Inhibits Molecular Poor-Risk Acute Myeloid Leukemia (AML) and Leukemic Stem Cells (LSC) Growth Via Novel RNA- and ATP-Directed Mechanisms: A Novel Therapeutic Approach for AML [ash.confex.com]
- 5. mdpi.com [mdpi.com]
8-Chloro-arabinoadenosine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-arabinoadenosine (8-Cl-araA) is a synthetic purine (B94841) nucleoside analog that has garnered significant interest in the field of oncology for its potent cytotoxic and anti-proliferative activities. This technical guide provides an in-depth overview of the discovery of 8-Cl-araA as an active metabolite of 8-chloro-cyclic adenosine (B11128) monophosphate (8-Cl-cAMP), its chemical and enzymatic synthesis routes, and its detailed mechanism of action. The document elucidates its role in the inhibition of nucleic acid synthesis, depletion of cellular energy stores, and induction of apoptosis in cancer cells. Quantitative data on its biological efficacy are presented, along with detailed experimental protocols for its synthesis and biological evaluation, to facilitate further research and development.
Discovery and Background
This compound was identified as the dephosphorylated, active metabolite of the antineoplastic agent 8-chloro-cyclic adenosine monophosphate (8-Cl-cAMP)[1]. Initial studies revealed that the growth-inhibitory effects of 8-Cl-cAMP were, at least in part, attributable to its conversion to this compound[1]. This discovery shifted the focus towards understanding the direct biological activities of 8-Cl-araA. It is classified as an antimetabolite and a chlorine derivative of the purine nucleoside adenosine[2]. As a ribonucleoside analog, its mechanism of action involves phosphorylation to 8-chloro-adenosine triphosphate (8-Cl-ATP), which then competes with endogenous ATP, leading to the inhibition of RNA synthesis, disruption of cellular proliferation, and induction of apoptosis[2][3]. This compound has been evaluated in Phase I clinical trials for the treatment of relapsed or refractory acute myeloid leukemia and chronic lymphocytic leukemia[2][3].
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic approaches. Enzymatic synthesis, particularly through transglycosylation, offers high stereospecificity and is a preferred method for generating the desired β-D-arabinofuranosyl isomer.
Enzymatic Synthesis: Transglycosylation
Enzymatic transglycosylation involves the transfer of a sugar moiety from a donor nucleoside to a purine base, catalyzed by nucleoside phosphorylases (NPs)[4][5]. For the synthesis of this compound, this process utilizes an arabinose donor and 8-chloroadenine as the acceptor base.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is based on established enzymatic transglycosylation methods for the synthesis of arabinonucleosides[5].
Materials:
-
8-chloroadenine
-
1-β-D-arabinofuranosyluracil (Ara-U) or α-D-arabinofuranose-1-phosphate (Ara-1-P) as the arabinose donor
-
Recombinant E. coli purine nucleoside phosphorylase (PNP)
-
Recombinant E. coli uridine (B1682114) phosphorylase (UP) (if using Ara-U)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Sodium arsenate (optional, for driving the reaction towards synthesis)
-
Tris-HCl buffer
-
HPLC system for reaction monitoring and purification
Procedure:
-
Reaction Setup:
-
Dissolve 8-chloroadenine and the arabinose donor (Ara-U or Ara-1-P) in potassium phosphate buffer (pH 7.0).
-
If using Ara-U, add both PNP and UP to the reaction mixture. If using Ara-1-P, only PNP is required[5].
-
For reactions employing arsenolysis to shift the equilibrium towards synthesis, sodium arsenate can be added to the reaction mixture. This leads to the formation of an unstable intermediate that hydrolyzes, driving the reaction forward[5].
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C)[5].
-
Monitoring: Monitor the progress of the reaction by HPLC, observing the formation of this compound and the consumption of 8-chloroadenine.
-
Termination: Once the reaction has reached completion or equilibrium, terminate it by adding an equal volume of ethanol to precipitate the enzymes.
-
Purification: Centrifuge the mixture to remove the precipitated enzymes. The supernatant containing this compound can then be purified using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting nucleic acid synthesis and cellular energy metabolism.
Inhibition of RNA and DNA Synthesis
Upon entering the cell, this compound is phosphorylated to its active triphosphate form, 8-Cl-ATP, by adenosine kinase and other cellular kinases[6]. 8-Cl-ATP acts as a competitive inhibitor of ATP and can be incorporated into growing RNA chains, leading to chain termination and a global inhibition of transcription[6]. This disruption of RNA synthesis is a key contributor to its cytotoxic effects. Furthermore, in some cancer cell types, such as mantle cell lymphoma, this compound has been shown to inhibit DNA synthesis, an effect not consistently observed in other hematological malignancies[6].
Depletion of Cellular Energy
The accumulation of intracellular 8-Cl-ATP is highly correlated with a reduction in endogenous ATP levels[6]. This depletion of the cellular energy currency contributes significantly to the cytotoxic and cytostatic actions of this compound. The reduction in ATP can trigger apoptosis and inhibit cell growth[6].
Depletion of dATP Pools
A unique mechanism of action observed in mantle cell lymphoma cells is the selective depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools following treatment with this compound[6]. This imbalance in the deoxynucleotide triphosphate (dNTP) pools can further contribute to the inhibition of DNA synthesis and the induction of apoptosis[6].
Induction of Apoptosis
The combined effects of transcription and DNA synthesis inhibition, along with the depletion of ATP and dATP, culminate in the induction of apoptosis in sensitive cancer cells. This is evidenced by the loss of mitochondrial membrane potential and the cleavage of poly (ADP-ribose) polymerase (PARP)[6].
Quantitative Biological Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: Effects of 10 µM this compound on Mantle Cell Lymphoma (MCL) Cell Lines after 24 hours
| Cell Line | % Apoptosis | % Inhibition of RNA Synthesis | % Inhibition of DNA Synthesis | % Reduction in ATP | % Reduction in dATP |
| Granta 519 | Not Significant | ~50% | ~60% | ~30% | ~50% |
| JeKo | ~40% | ~70% | ~80% | ~50% | ~70% |
| Mino | ~30% | ~60% | ~70% | ~40% | ~60% |
| SP-53 | ~50% | ~90% | ~90% | ~60% | ~80% |
| Data derived from preclinical studies in mantle cell lymphoma[6]. |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Acute Myeloid Leukemia | 16[7] |
| MM.1S | Multiple Myeloma | Cytotoxic[2] |
| RPMI-8226 | Multiple Myeloma | Cytotoxic[2] |
| U266 | Multiple Myeloma | Cytotoxic[2] |
| A549 | Lung Carcinoma | Induces G2/M arrest[2] |
| H1299 | Lung Carcinoma | Induces G2/M arrest[2] |
| Note: Specific IC50 values for all cell lines are not consistently reported in the literature; "Cytotoxic" and "Induces G2/M arrest" indicate reported biological activity[2]. |
Detailed Experimental Protocols
Quantification of RNA and DNA Synthesis Inhibition
This protocol is adapted from studies on mantle cell lymphoma cells[6].
Materials:
-
Cancer cell lines
-
This compound
-
[3H]uridine (for RNA synthesis)
-
[3H]thymidine (for DNA synthesis)
-
Phosphate-buffered saline (PBS)
-
0.4 N Perchloric acid
-
0.5 N Potassium hydroxide (B78521) (KOH)
-
Scintillation counter
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
In the final 45 minutes of incubation, add [3H]uridine (1 µCi/mL) or [3H]thymidine (1 µCi/mL) to the cell culture.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells with 0.4 N perchloric acid.
-
Dissolve the resulting pellet in 0.5 N KOH.
-
Quantify the total radioactivity using a liquid scintillation counter.
-
Normalize the radioactive counts to the cell number and compare with untreated controls to determine the percentage of inhibition.
Measurement of Intracellular ATP and dATP Levels
This protocol is based on methods used to assess the impact of this compound on cellular energetics[6].
Materials:
-
Cancer cell lines
-
This compound
-
60% Methanol (for extraction)
-
DNA polymerase enzymatic assay kit for dNTP quantification
-
HPLC system for ATP quantification
Procedure for dATP Quantification:
-
Treat cells with this compound.
-
Extract the deoxynucleotides from the cells using 60% methanol.
-
Quantify the dATP levels in the extracts using a DNA polymerase-based enzymatic assay according to the manufacturer's instructions.
Procedure for ATP Quantification:
-
Treat cells with this compound.
-
Extract nucleotides using a suitable method, such as perchloric acid extraction followed by neutralization[8].
-
Analyze the extracts using a reversed-phase ion-pair HPLC method to separate and quantify ATP, ADP, and AMP[8][9]. A C18 column with a phosphate buffer-based mobile phase and UV detection at 254 nm is commonly used[8].
Quantification of Apoptosis
A modified ethidium (B1194527) bromide and acridine (B1665455) orange (EB/AO) staining method can be used for quantifying apoptosis in a 96-well plate format[10][11].
Materials:
-
Cancer cell lines
-
This compound or other apoptosis-inducing agent
-
96-well plates
-
Ethidium bromide (EB) and Acridine orange (AO) dye mix
-
Fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound to induce apoptosis.
-
Centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to gently pellet the cells.
-
Add the EB/AO dye mix to each well.
-
Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Green, intact nuclei.
-
Early apoptotic cells: Bright green, condensed or fragmented chromatin.
-
Late apoptotic cells: Orange, condensed or fragmented chromatin.
-
Necrotic cells: Red, intact nuclei.
-
-
Count a minimum of 100 cells per well and determine the percentage of live, apoptotic, and necrotic cells.
References
- 1. rsc.org [rsc.org]
- 2. Enzymatic transglycosylation for glycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic transglycosylation for glycoconjugate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. A simple technique for quantifying apoptosis in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
8-Chloro-arabinoadenosine: A Potent Inhibitor of RNA Synthesis with Anti-Cancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that demonstrates significant potential as an anti-cancer agent through its potent inhibition of RNA synthesis. Following cellular uptake, it is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active metabolite serves a dual role in disrupting cellular function: it acts as a competitive inhibitor of ATP in RNA transcription and leads to a significant depletion of cellular ATP pools. This guide provides a comprehensive overview of the mechanism of action, cytotoxic effects, and the signaling pathways modulated by this compound, supported by experimental data and detailed protocols.
Mechanism of Action: A Two-Pronged Attack on Cellular Processes
The primary mechanism of action of this compound lies in its ability to disrupt RNA synthesis. Upon entering the cell, 8-Cl-Ado is metabolized by adenosine (B11128) kinase and other cellular enzymes into 8-Cl-ATP.[1] This analog of ATP then interferes with RNA synthesis through multiple proposed mechanisms:
-
Inhibition of RNA Polymerase: 8-Cl-ATP acts as a competitive substrate for ATP, thereby inhibiting RNA polymerases, the enzymes responsible for transcribing DNA into RNA.[1]
-
RNA Chain Termination: There is evidence to suggest that the incorporation of 8-Cl-AMP from 8-Cl-ATP into a growing RNA chain can lead to premature termination of transcription.[1]
-
Inhibition of Polyadenylation: 8-Cl-ATP may also inhibit the polyadenylation of mRNA transcripts, a crucial step for mRNA stability and translation.[1]
Beyond its direct impact on RNA synthesis, the accumulation of 8-Cl-ATP also leads to a significant reduction in the intracellular pool of ATP, the cell's primary energy currency. This depletion of ATP can contribute to the overall cytotoxic effects of the compound.[1]
Data Presentation: Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| MV4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
| Primary AML Blasts (FLT3-ITD positive) | Acute Myeloid Leukemia | 0.8 | Not Specified |
| HL-60 | Promyelocytic Leukemia | 1.2 | Not Specified |
| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 | Not Specified |
| Human Glioma Cells | Glioma | Growth-inhibitory | Not Specified |
| HCT116 | Colorectal Cancer | Growth-inhibitory at 5 µM | 24-72 |
| HCT116-E6 | Colorectal Cancer | Growth-inhibitory at 5 µM | 24-72 |
| 80S14 | Colorectal Cancer | Growth-inhibitory at 5 µM | 24-72 |
| CAKI-1 | Renal Cell Carcinoma | 2 | Not Specified |
Note: "Growth-inhibitory" indicates that the source mentioned a significant reduction in cell growth at the specified concentration but did not provide a precise IC50 value.[1][2][3][4][5]
Signaling Pathways and Cellular Effects
The inhibition of RNA synthesis by this compound has downstream consequences on various signaling pathways that regulate cell survival and proliferation.
Impact on Anti-Apoptotic and Cell Cycle Proteins
Studies have investigated the effect of 8-Cl-Ado on the expression of key regulatory proteins such as the anti-apoptotic protein Mcl-1 and the cell cycle regulator cyclin D1. These proteins are often characterized by having short-lived messenger RNAs (mRNAs). The general inhibition of transcription by 8-Cl-Ado would be expected to rapidly decrease the levels of these proteins. However, experimental evidence in mantle cell lymphoma (MCL) cell lines has shown that the reduction in Mcl-1 and cyclin D1 mRNA is not consistently observed, suggesting that the cytotoxic effects of 8-Cl-Ado are not solely dependent on the transcriptional downregulation of these specific genes.[6] This indicates a more complex mechanism of action that may involve a general disruption of the synthesis of many short-lived transcripts crucial for cell survival.
Potential Crosstalk with NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Given that this compound impacts fundamental cellular processes like transcription, there is a potential for crosstalk with the NF-κB pathway. The inhibition of RNA synthesis could affect the expression of NF-κB target genes or regulators of the pathway itself. However, direct evidence and detailed mechanistic studies on the interaction between this compound and the NF-κB pathway are still emerging and require further investigation.
Experimental Protocols
Measurement of Global RNA Synthesis Inhibition using ³H-Uridine Incorporation
This protocol is a common method to assess the rate of global RNA synthesis in cells treated with an inhibitor like this compound.
Materials:
-
Cell culture medium
-
This compound
-
[³H]-Uridine (radiolabeled uridine)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
Radiolabeling: Add [³H]-Uridine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized RNA.
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer.
-
Precipitate the macromolecules, including RNA, by adding ice-cold TCA.
-
-
Harvesting and Scintillation Counting:
-
Collect the precipitate onto glass fiber filters using a cell harvester.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated [³H]-Uridine.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of incorporated radioactivity is proportional to the rate of RNA synthesis. Normalize the counts to the number of cells or total protein content to compare the effects of different treatments. A decrease in [³H]-Uridine incorporation in 8-Cl-Ado-treated cells compared to the control indicates inhibition of RNA synthesis.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound Action.
Experimental Workflow for Assessing RNA Synthesis Inhibition
Caption: ³H-Uridine Incorporation Assay Workflow.
Logical Relationship of 8-Cl-Ado's Dual Inhibitory Action
Caption: Dual inhibitory mechanism of 8-Cl-Ado.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [8-chloro-adenosine induced apoptosis in various human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-Chloro-arabinoadenosine in Depleting Intracellular ATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-arabinoadenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant preclinical and clinical activity against a variety of hematological malignancies and solid tumors. A primary mechanism of its cytotoxic and cytostatic effects is the profound depletion of intracellular adenosine (B11128) triphosphate (ATP) pools. This technical guide provides an in-depth exploration of the molecular mechanisms by which 8-Cl-Ado disrupts cellular energetics. It details the metabolic activation of 8-Cl-Ado to its triphosphate analog, 8-chloro-adenosine triphosphate (8-Cl-ATP), and the subsequent impact on ATP-dependent cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for assessing ATP depletion and its consequences, and visualizes the core signaling pathways and experimental workflows.
Introduction
Adenosine triphosphate (ATP) is the principal energy currency of the cell, essential for a vast array of biological processes, including nucleic acid synthesis, signal transduction, and the maintenance of cellular homeostasis. Consequently, targeting cellular ATP metabolism represents a promising strategy in cancer therapy. This compound is a promising therapeutic agent that exerts its anticancer effects in part by disrupting cellular energy balance. This guide will elucidate the intricate mechanisms underlying 8-Cl-Ado-induced ATP depletion and its downstream consequences.
Mechanism of Action: From Prodrug to ATP Competitor
The central mechanism by which 8-Cl-Ado depletes intracellular ATP involves its conversion to a fraudulent nucleotide that competes with endogenous ATP. This process can be dissected into several key steps.
8-Cl-Ado is a prodrug that requires intracellular phosphorylation to become active. Upon entering the cell, it is sequentially phosphorylated by adenosine kinase and other cellular kinases to its active triphosphate form, 8-Cl-ATP.[1][2] The accumulation of 8-Cl-ATP is a critical event, as this molecule acts as a competitive inhibitor of ATP in various enzymatic reactions. The intracellular concentration of 8-Cl-ATP has been shown to be directly correlated with the extent of ATP depletion and subsequent cell death.[2]
The primary consequence of 8-Cl-ATP accumulation is a significant reduction in the intracellular pool of ATP.[1][2] This occurs through two main proposed mechanisms:
-
Competitive Inhibition: 8-Cl-ATP competes with natural ATP for the active sites of numerous ATP-dependent enzymes. This competition can inhibit vital cellular processes.
-
Feedback Inhibition: The accumulation of 8-Cl-ATP may also lead to feedback inhibition of enzymes involved in de novo purine (B94841) synthesis, further reducing the production of endogenous ATP.
The depletion of intracellular ATP triggers a cascade of downstream events that collectively contribute to the cytotoxic and cytostatic effects of 8-Cl-Ado. These include:
-
Inhibition of RNA and DNA Synthesis: A reduction in ATP levels directly impacts the synthesis of nucleic acids, as ATP is a fundamental building block.[1][2] This leads to an arrest of cell growth and proliferation.
-
Activation of AMP-Activated Protein Kinase (AMPK): A decrease in the ATP:AMP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis.[3] Activated AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic processes that consume ATP.
-
Induction of Autophagy and Apoptosis: Prolonged and severe ATP depletion can induce programmed cell death. In some cellular contexts, 8-Cl-Ado has been shown to induce autophagic cell death.[3] The loss of mitochondrial transmembrane potential and cleavage of PARP are also observed, indicative of apoptosis.[2]
Quantitative Data on ATP Depletion and Cellular Effects
The following tables summarize quantitative data from various studies on the effects of 8-Cl-Ado on intracellular ATP levels, 8-Cl-ATP accumulation, and cell viability in different cancer cell lines.
Table 1: Effect of this compound on Intracellular ATP Levels
| Cell Line | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | % ATP Reduction (approx.) | Reference |
| Mantle Cell Lymphoma (JeKo, Mino, SP-53) | 10 | 24 | 30-60 | [2] |
| Multiple Myeloma | 10 | 12 | >20 | [1] |
| Breast Cancer (MCF-7, BT-474) | 10 | 72 | Not specified, but led to 90% loss of clonogenic survival | [3] |
Table 2: Intracellular Accumulation of 8-Cl-ATP
| Cell Line | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | Intracellular 8-Cl-ATP Concentration (µM) | Reference |
| Multiple Myeloma | 10 | 12 | >400 | [1] |
| Mantle Cell Lymphoma (JeKo) | 10 | 12 | ~150 | [2] |
Table 3: Cytotoxicity of this compound
| Cell Line | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | Effect | Reference |
| Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | 10 | 24-48 | Induction of apoptosis | [2] |
| Breast Cancer (MCF-7, BT-474) | 10 | 72 | 90% loss of clonogenic survival | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of 8-Cl-Ado on intracellular ATP levels and cell viability.
Measurement of Intracellular ATP and 8-Cl-ATP by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the intracellular concentrations of ATP and 8-Cl-ATP in cells treated with 8-Cl-Ado.
Materials:
-
Cell culture medium
-
This compound (8-Cl-Ado)
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
ATP and 8-Cl-ATP standards
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of 8-Cl-Ado for the specified duration.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to each plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 2 M KOH dropwise until the pH reaches 6.5-7.0.
-
Incubate on ice for 15 minutes to precipitate the potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an appropriate volume of the filtered extract onto the C18 column.
-
Separate the nucleotides using an isocratic or gradient elution with a suitable mobile phase (e.g., potassium phosphate (B84403) buffer with methanol).
-
Detect ATP and 8-Cl-ATP by UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ATP and 8-Cl-ATP standards.
-
Determine the concentrations of ATP and 8-Cl-ATP in the samples by comparing their peak areas to the standard curve.
-
Luciferase-Based ATP Assay
Objective: To rapidly assess total intracellular ATP levels.
Materials:
-
Commercial luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of 8-Cl-Ado and incubate for the desired time.
-
Assay Reagent Preparation: Prepare the luciferase reagent according to the manufacturer's instructions.
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add a volume of the luciferase reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Normalize the results to a control (untreated) group.
Cell Viability Assessment by MTT Assay
Objective: To determine the effect of 8-Cl-Ado on cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with 8-Cl-Ado as described above.
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the control.
Apoptosis Detection by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following treatment with 8-Cl-Ado.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 8-Cl-Ado as desired.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound represents a compelling class of anticancer agents that exploit the metabolic vulnerabilities of cancer cells. Its ability to be efficiently converted to the ATP competitor, 8-Cl-ATP, leads to a significant depletion of intracellular ATP, thereby disrupting a multitude of essential cellular processes. This comprehensive guide has detailed the molecular mechanisms, provided quantitative evidence, and outlined key experimental protocols to facilitate further research into the therapeutic potential of 8-Cl-Ado and other agents that target cellular energetics. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutic strategies and the optimization of existing treatment regimens.
References
An In-depth Technical Guide on the DNA- and RNA-Directed Actions of 8-Chloro-Adenosine Analogs
Abstract: 8-Chloro-adenosine (8-Cl-Ado) is a potent purine (B94841) nucleoside analog with significant antitumor activity, particularly in hematological malignancies. Its mechanism of action is multifaceted, targeting both DNA- and RNA-directed processes, setting it apart from other nucleoside analogs. Upon cellular uptake, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase and other enzymes to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This active metabolite disrupts cellular functions through three primary pathways: inhibition of RNA synthesis, disruption of DNA synthesis and integrity, and depletion of cellular energy stores. By inhibiting RNA polymerase II, 8-Cl-ATP reduces the transcription of essential mRNAs, including those for short-lived anti-apoptotic proteins like Mcl-1.[1] Uniquely, it also impairs DNA synthesis by depleting deoxyadenosine (B7792050) triphosphate (dATP) pools and inhibiting topoisomerase II, leading to DNA double-strand breaks.[1][2] Concurrently, the accumulation of 8-Cl-ATP competitively reduces intracellular ATP levels, inducing a state of energy crisis.[1][3] This combined assault on transcription, DNA replication, and cellular energetics culminates in cell cycle arrest and apoptosis, making 8-Cl-Ado a promising therapeutic agent currently under clinical investigation.[1][4] This guide provides a detailed examination of these mechanisms, supported by quantitative data and experimental protocols.
Introduction
Purine nucleoside analogs represent a cornerstone in the treatment of various cancers, especially hematological malignancies.[5] Within this class, 8-chloro-adenosine (8-Cl-Ado) and its related compounds, such as 8-chloro-arabinoadenosine, are of significant interest to researchers and drug development professionals. While structurally similar, the majority of mechanistic and clinical data available pertains to 8-chloroadenosine (B1666358) (which contains a ribose sugar) due to its extensive investigation. This document will therefore focus primarily on the well-documented effects of 8-Cl-Ado, which is currently in clinical trials for diseases like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][4][6]
The therapeutic strategy of 8-Cl-Ado is predicated on its conversion to a toxic ATP analog, which then simultaneously sabotages multiple critical cellular pathways. Its actions are broadly categorized as RNA-directed and DNA-directed, supplemented by a profound impact on cellular energy metabolism.[1] This guide will dissect these mechanisms, present key quantitative findings, and detail the experimental protocols used to elucidate these actions.
Metabolic Activation of this compound
The biological activity of 8-Cl-Ado is entirely dependent on its intracellular conversion to its triphosphate form. This metabolic activation is a sequential phosphorylation process initiated by adenosine kinase.[1]
Caption: Metabolic phosphorylation of 8-Cl-Ado to its active form, 8-Cl-ATP.
RNA-Directed Actions
The primary and most characterized mechanism of 8-Cl-Ado is the disruption of RNA synthesis and function, mediated by its active metabolite, 8-Cl-ATP.[1]
Inhibition of Transcription
8-Cl-ATP is a potent inhibitor of global transcription.[1] This inhibition is highly correlated with intracellular 8-Cl-ATP concentrations.[1] The primary target of this inhibition is RNA polymerase II.[1] The mechanisms of inhibition are twofold:
-
Chain Termination: 8-Cl-ATP can be directly incorporated into nascent mRNA transcripts by RNA polymerase II, acting as a chain terminator.[1]
-
Inhibition of Polyadenylation: The presence of the metabolite can also prevent the proper polyadenylation of full-length mRNA transcripts, marking them for degradation.[1]
Impact on RNA Structure and Stability
Beyond transcription, the incorporation of 8-chloroadenine (8-Cl-A) into RNA oligonucleotides has structural consequences. Studies have shown that this modification significantly destabilizes RNA duplexes by approximately 5 kcal/mole, an effect comparable to a U:U mismatch.[7] This destabilization is thought to arise from conformational preferences of the 8-halogenated nucleoside that perturb standard Watson-Crick base pairing.[7]
Downstream Effects on Protein Expression
The global inhibition of transcription preferentially affects proteins with short half-lives. A critical consequence is the reduction of anti-apoptotic proteins, such as Mcl-1 in CLL, which promotes apoptosis.[1] This targeted depletion of survival proteins is a key contributor to the cytotoxic effects of 8-Cl-Ado.
Caption: RNA-directed mechanisms of 8-Cl-Ado leading to apoptosis.
DNA-Directed Actions
Uniquely among many adenosine analogs, 8-Cl-Ado also exerts significant effects on DNA synthesis and integrity. These actions contribute substantially to its antiproliferative and cytotoxic profile.[1]
Inhibition of DNA Synthesis and Depletion of dATP Pools
Treatment with 8-Cl-Ado leads to a marked inhibition of DNA synthesis, as measured by reduced thymidine (B127349) incorporation.[1] This effect is strongly associated with a selective and significant depletion of intracellular deoxyadenosine triphosphate (dATP) pools, with reductions ranging from 50% to 80% in mantle cell lymphoma (MCL) cell lines.[1] While the precise mechanism for dATP depletion is still under investigation, it is hypothesized that 8-Cl-Ado metabolites may inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1]
Inhibition of Topoisomerase II
The ATP-dependent enzyme Topoisomerase II (Topo II), which is crucial for managing DNA topology during replication, is another target of 8-Cl-Ado. The active metabolite, 8-Cl-ATP, directly inhibits the catalytic activity of Topo II.[2] This inhibition prevents the relaxation of supercoiled DNA and the decatenation of replicated chromosomes.[2] The functional impairment of Topo II leads to the accumulation of DNA double-stranded breaks (DSBs), a highly toxic lesion that triggers cell death pathways.[2]
Interaction with DNA Polymerase
There is also evidence that 8-Cl-Ado's deoxy-metabolite, 8-Cl-dATP, can interact with DNA polymerases. Studies using the Klenow fragment of E. coli DNA Polymerase I showed that 8-Cl-dATP was incorporated opposite thymidine, albeit about two-fold less efficiently than the natural dATP.[8] When an 8-Cl-dAdo lesion is present in the template strand, it causes polymerase pausing.[8] This suggests that direct interference with the DNA replication machinery may also contribute to the compound's overall effect.
Caption: DNA-directed mechanisms of 8-Cl-Ado leading to growth inhibition and apoptosis.
Quantitative Data Summary
The effects of 8-Cl-Ado have been quantified across various hematological cancer cell lines. The data below summarizes key findings from a study on Mantle Cell Lymphoma (MCL) cell lines treated with 10 μM 8-Cl-Ado.
| Parameter Measured | Cell Lines Tested | Observation | Citation |
| Cell Death | JeKo, Mino, SP-53 | Apoptosis detected after 24h exposure | [1] |
| ATP Levels | Granta 519, JeKo, Mino, SP-53 | 30% to 60% reduction | [1] |
| Global Transcription | Granta 519, JeKo, Mino, SP-53 | 50% to 90% inhibition (correlates with 8-Cl-ATP) | [1] |
| DNA Synthesis | Granta 519, JeKo, Mino, SP-53 | Significant inhibition | [1] |
| dATP Pool Concentration | Granta 519, JeKo, Mino, SP-53 | 50% to 80% reduction | [1] |
| Cyclin D1 mRNA (JeKo cells) | JeKo | ~50% reduction after 24h | [1] |
| Cyclin D1 Protein (JeKo cells) | JeKo | 60% reduction after 24h | [1] |
Experimental Protocols
The characterization of 8-Cl-Ado's mechanisms involves a range of biochemical and cell-based assays. Below are methodologies for key experiments.
DNA and RNA Synthesis Rate Assay
This protocol measures the rate of new DNA and RNA synthesis by quantifying the incorporation of radiolabeled nucleosides.
-
Cell Culture and Treatment: Plate cells (e.g., MCL cell lines) at a suitable density and culture overnight. Treat cells with the desired concentration of 8-Cl-Ado (e.g., 10 μM) or vehicle control for various time points (e.g., 0, 4, 8, 12, 24 hours).[1]
-
Radiolabeling: During the final 45 minutes of incubation for each time point, add ³H-thymidine (for DNA synthesis) or ³H-uridine (for RNA synthesis) to the culture medium.[1]
-
Cell Harvesting: After the pulse, harvest the cells and wash to remove unincorporated radiolabel.
-
Precipitation: Precipitate macromolecules (DNA and RNA) using a trichloroacetic acid (TCA) wash.
-
Quantification: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalization: Normalize the radioactive counts to the total cell count for each sample and express as a percentage of the untreated control.[1]
Caption: Experimental workflow for DNA and RNA synthesis assays.
Apoptosis and Cell Death Assays
Multiple methods are used to confirm that cell death occurs via apoptosis.
-
Mitochondrial Membrane Potential: Cells are stained with Dioc₆. A loss of fluorescence, measured by flow cytometry, indicates the loss of mitochondrial transmembrane potential, an early apoptotic event.[1]
-
Membrane Permeability: Propidium iodide (PI) staining is used to identify cells with compromised plasma membranes, a feature of late-stage apoptosis or necrosis.[1]
-
Annexin V Binding: Annexin V conjugated to a fluorophore binds to phosphatidylserine (B164497) that flips to the outer leaflet of the plasma membrane during early apoptosis. This is quantified by flow cytometry.[1]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for caspases. Cleavage of PARP, detected by Western blotting, is a hallmark of caspase-dependent apoptosis.[1]
Deoxynucleotide (dNTP) Pool Quantification
This assay measures the intracellular concentrations of dNTPs.
-
Cell Lysis and Extraction: After treatment with 8-Cl-Ado, cells are harvested and lysed. dNTPs are extracted using methanol.[1]
-
Enzymatic Reaction: The assay uses a template primer and the Klenow fragment of DNA polymerase. The incorporation of a limiting, radiolabeled dNTP is dependent on the amount of the corresponding non-labeled dNTP present in the cell extract.[1]
-
Quantification: The amount of radioactivity incorporated into the newly synthesized DNA is measured and compared to a standard curve to determine the concentration of the specific dNTP in the original sample.[1]
Conclusion
8-Chloro-adenosine is a nucleoside analog with a robust and distinctive multimodal mechanism of action. Its efficacy stems from its ability to be metabolized into 8-Cl-ATP, which simultaneously targets three pillars of cell survival and proliferation: RNA transcription, DNA replication, and energy metabolism. The combined RNA- and DNA-directed actions, including the inhibition of RNA polymerase II, depletion of dATP pools, and impairment of Topoisomerase II, create a cytotoxic environment that cancer cells cannot easily overcome.[1] This unique combination of effects, which leads to potent growth inhibition and apoptosis, underscores its therapeutic potential in treating refractory hematological cancers. Further research into related analogs, such as this compound, and the development of combination strategies will be crucial in fully realizing the clinical utility of this promising class of compounds.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 8-chlorodeoxyadenosine on DNA synthesis by the Klenow fragment of DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Activity of 8-Chloro-arabinoadenosine in Mantle Cell Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a typically aggressive and incurable subtype of B-cell non-Hodgkin lymphoma. The continuous search for novel therapeutic agents with distinct mechanisms of action is crucial to improving patient outcomes. 8-Chloro-arabinoadenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated promising preclinical activity in various hematological malignancies. This technical guide provides an in-depth overview of the preclinical evaluation of 8-Cl-Ado in MCL, focusing on its efficacy, mechanism of action, and effects on key cellular pathways. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts in this area.
Efficacy of this compound in Mantle Cell Lymphoma Cell Lines
8-Cl-Ado has been evaluated for its anti-tumor activity in a panel of established MCL cell lines: Granta 519, JeKo, Mino, and SP-53. The primary mechanism of action involves the intracellular accumulation of its triphosphate metabolite, 8-Cl-ATP, leading to profound effects on cellular energetics and macromolecular synthesis.
Effects on Cellular Energetics and Macromolecule Synthesis
Upon treatment with 10 μM 8-Cl-Ado for 24 hours, significant alterations in nucleotide pools and the synthesis of DNA and RNA were observed in MCL cell lines.
| Cell Line | ATP Reduction (%) | dATP Reduction (%) | RNA Synthesis Inhibition (%) | DNA Synthesis Inhibition (%) |
| Granta 519 | 30-60 | 50-80 | 50-90 | 50-80 |
| JeKo | 30-60 | 50-80 | 50-90 | 50-80 |
| Mino | 30-60 | 50-80 | 50-90 | 50-80 |
| SP-53 | 30-60 | 50-80 | 50-90 | 50-80 |
| Data compiled from studies where cells were treated with 10 μM 8-Cl-Ado for 24 hours.[1] |
Induction of Apoptosis
8-Cl-Ado induces apoptosis in MCL cell lines, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the loss of mitochondrial membrane potential.[1] While comprehensive quantitative data on apoptosis rates across all cell lines is limited, a study reported approximately 13% cell death in Granta 519 cells after 48 hours of treatment.
Experimental Protocols
Cell Culture
The MCL cell lines Granta 519, JeKo, Mino, and SP-53 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assays
1. Assessment of Mitochondrial Membrane Potential (DiOC6 Staining):
-
MCL cells were treated with 10 μM 8-Cl-Ado for various time points.
-
Cells were harvested and washed with phosphate-buffered saline (PBS).
-
The cells were then incubated with 40 nM 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6) at 37°C for 15-30 minutes.
-
Propidium iodide (PI) was added to a final concentration of 1 µg/mL to identify non-viable cells.
-
The fluorescence of DiOC6 (indicating mitochondrial membrane potential) and PI was analyzed by flow cytometry. A decrease in DiOC6 fluorescence is indicative of a loss of mitochondrial membrane potential, an early event in apoptosis.
2. Annexin V Staining for Phosphatidylserine Externalization:
-
MCL cells were treated with 10 μM 8-Cl-Ado.
-
Cells were harvested and washed with cold PBS.
-
The cells were resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V was added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
PI was added just before analysis by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Macromolecule Synthesis Assays
1. RNA and DNA Synthesis Inhibition ([³H]-Uridine and [³H]-Thymidine Incorporation):
-
MCL cells were treated with 10 μM 8-Cl-Ado for specified durations.
-
Towards the end of the treatment period, cells were pulsed with either [³H]-uridine (for RNA synthesis) or [³H]-thymidine (for DNA synthesis) at a concentration of 1 µCi/mL for 45-60 minutes at 37°C.
-
Following incubation, the cells were harvested onto glass fiber filters.
-
The filters were washed with PBS to remove unincorporated radiolabel.
-
The radioactivity incorporated into the nucleic acids was measured using a scintillation counter. A decrease in radioactivity compared to untreated control cells indicates inhibition of RNA or DNA synthesis.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Mantle Cell Lymphoma
The primary mechanism of 8-Cl-Ado involves its intracellular conversion to 8-Cl-ATP, which then exerts multiple anti-tumor effects. A key consequence is the depletion of cellular ATP pools, leading to energy stress. This, in turn, is hypothesized to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Furthermore, the accumulation of 8-Cl-ATP and the reduction in dATP pools directly inhibit RNA and DNA synthesis, respectively. While direct evidence in MCL is still emerging, studies on the closely related compound 8-aminoadenosine (B15950) (8-NH2-Ado) in MCL, and on 8-Cl-Ado in other cancers, suggest an inhibitory effect on the pro-survival Akt/mTOR and Erk signaling pathways. The activation of p38 MAPK has also been implicated in the apoptotic response to 8-Cl-Ado in other hematological malignancies.
Caption: Proposed mechanism of 8-Cl-Ado in MCL cells.
Experimental Workflow for Assessing 8-Cl-Ado Activity in MCL Cell Lines
The following diagram outlines the typical experimental workflow for evaluating the preclinical activity of 8-Cl-Ado in MCL cell lines.
Caption: Workflow for evaluating 8-Cl-Ado in MCL.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent agent against mantle cell lymphoma cell lines. Its unique mechanism of action, centered on the disruption of cellular energetics and macromolecular synthesis, provides a strong rationale for its further development. Future preclinical studies should aim to establish definitive IC50 values in a broader panel of MCL cell lines, including those with different genetic backgrounds, and to conduct in vivo studies using MCL xenograft models to assess efficacy and tolerability. Furthermore, a more detailed investigation into the direct effects of 8-Cl-Ado on key signaling pathways, such as Akt/mTOR and Erk, specifically in MCL, will provide a more complete understanding of its anti-tumor activity and may reveal potential biomarkers for patient stratification. Combination studies with existing or emerging MCL therapies are also warranted to explore potential synergistic effects.
References
The Intracellular Journey of 8-Chloro-arabinoadenosine: A Technical Guide to its Metabolism and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic activation of 8-Chloro-arabinoadenosine (8-Cl-Ado), a promising ribonucleoside analog, into its active triphosphate form, 8-Chloro-adenosine triphosphate (8-Cl-ATP), within cancer cells. We will delve into the quantitative aspects of this conversion, detail the experimental protocols used to elucidate its mechanism, and visualize the key metabolic and signaling pathways involved. Understanding this metabolic pathway is crucial for the rational design and clinical application of 8-Cl-Ado and related compounds in oncology.
Core Metabolism: From Prodrug to Active Metabolite
This compound acts as a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[1] The primary active metabolite responsible for its anti-cancer properties is 8-Cl-ATP.[1][2] This conversion is a critical determinant of the drug's efficacy.
The metabolic activation of 8-Cl-Ado is a sequential phosphorylation process initiated by adenosine (B11128) kinase.[1][3] Cells deficient in adenosine kinase have been shown to be resistant to 8-Cl-Ado, as they are unable to accumulate 8-Cl-ATP.[1] Following the initial monophosphorylation, other cellular kinases further phosphorylate the molecule to its diphosphate (B83284) and ultimately its triphosphate form, 8-Cl-ATP.[1]
Quantitative Analysis of 8-Cl-Ado Metabolism
The accumulation of 8-Cl-ATP and the concurrent depletion of endogenous ATP are hallmarks of 8-Cl-Ado activity in cancer cells. The extent of this metabolic conversion varies across different cancer types and is correlated with the observed cytotoxicity.
| Cancer Type | Cell Line(s) | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | Intracellular 8-Cl-ATP Concentration (µM) | Endogenous ATP Reduction (%) | Reference(s) |
| Multiple Myeloma | RPMI-8226 | 10 | 12 | >400 | Parallel decline with 8-Cl-ATP accumulation | [1] |
| Mantle Cell Lymphoma | JeKo, Mino | 10 | 24 | >1000 | 40 - 60 | [3][4] |
| Mantle Cell Lymphoma | Granta 519, SP-53 | 10 | 24 | Not specified, but accumulation occurred | 30 - 60 | [3] |
| Breast Cancer | MCF-7 | 10 | 6 | ~125 | Parallel decrease with 8-Cl-ATP accumulation | [5] |
| Breast Cancer | BT-474 | 10 | 6 | ~400 | Parallel decrease with 8-Cl-ATP accumulation | [5] |
| Acute Myeloid Leukemia (AML) | Not specified | 10 | 12 | >600 | >20 | [6] |
Mechanism of Action of 8-Cl-ATP
Once formed, 8-Cl-ATP acts as a fraudulent nucleotide, interfering with key cellular processes. Its primary mechanisms of action include:
-
Inhibition of RNA Synthesis: 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA transcripts by RNA polymerases.[3][7] This leads to chain termination and a global inhibition of transcription.[3] The inhibition of RNA synthesis is highly correlated with intracellular 8-Cl-ATP levels.[3][4]
-
Depletion of Cellular Energy: The accumulation of 8-Cl-ATP is associated with a significant decrease in the intracellular pool of ATP.[1][3][8] This energy depletion can trigger downstream signaling pathways leading to cell death.
-
Induction of Apoptosis and Autophagy: By inhibiting transcription and depleting energy stores, 8-Cl-ATP induces programmed cell death through both apoptosis and autophagy in various cancer cell lines.[4][8][9]
-
Inhibition of DNA Synthesis: In some cancer types, such as mantle cell lymphoma, 8-Cl-Ado has also been shown to inhibit DNA synthesis, potentially through the depletion of dATP pools.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the metabolism and effects of 8-Cl-Ado.
Measurement of Intracellular 8-Cl-ATP and ATP Levels by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of intracellular nucleotide pools.
1. Cell Culture and Treatment:
-
Culture cancer cells to the desired density in appropriate media.
-
Treat cells with the desired concentration of 8-Cl-Ado for various time points.
-
Include untreated control samples.
2. Nucleotide Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding a perchloric acid solution (e.g., 0.4 M) and vortexing.
-
Incubate the samples on ice for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotides by adding a potassium hydroxide (B78521) solution (e.g., 2 M KOH) or a tri-n-octylamine/freon solution.
3. HPLC Analysis:
-
Analyze the neutralized extracts using a strong anion-exchange (SAX) HPLC column.
-
Use a gradient elution system with a low-concentration phosphate (B84403) buffer (e.g., ammonium (B1175870) phosphate, pH 3.5) and a high-concentration phosphate buffer (e.g., ammonium phosphate, pH 4.5, with potassium chloride).
-
Monitor the eluate at a wavelength of 254 nm.
-
Quantify the nucleotide peaks by comparing their peak areas to those of known standards for ATP and 8-Cl-ATP.[10]
Assessment of RNA and DNA Synthesis by Radiolabeled Precursor Incorporation
This method measures the rate of new RNA and DNA synthesis.
1. Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with 8-Cl-Ado at various concentrations and for different durations.
2. Radiolabeling:
-
For RNA synthesis, add [³H]-uridine to the culture medium for the last hour of the incubation period.[7][11]
-
For DNA synthesis, add [³H]-thymidine to the culture medium for the last 1-3 hours of the incubation period.[11]
3. Cell Lysis and Scintillation Counting:
-
Terminate the incubation by washing the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters and wash with ethanol.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalize the counts to the total protein concentration or cell number.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic activation of 8-Cl-Ado and its downstream effects.
Caption: Metabolic activation of this compound (8-Cl-Ado) to 8-Cl-ATP.
Caption: Downstream signaling effects of intracellular 8-Cl-ATP accumulation.
Conclusion
The metabolic conversion of this compound to 8-Cl-ATP is a pivotal step in its anti-cancer activity. This process leads to the accumulation of a fraudulent nucleotide that disrupts cellular homeostasis by inhibiting macromolecular synthesis and depleting energy reserves, ultimately inducing cancer cell death. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising nucleoside analog. A thorough understanding of its metabolism is essential for optimizing its clinical efficacy and overcoming potential resistance mechanisms.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Chemical and Physical Properties of 8-Chloro-arabinoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine is a purine (B94841) nucleoside analog that has demonstrated significant potential as an anti-neoplastic agent. As a member of the class of nucleoside antimetabolites, its mechanism of action centers on the disruption of nucleic acid synthesis and cellular metabolism, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed protocols for key experimental procedures relevant to its study.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O₄[1] |
| Molecular Weight | 301.69 g/mol [1] |
| CAS Number | 769872-68-6[1] |
| Melting Point | Data not available |
| Solubility | Data not available |
| Stability | While specific stability data for this compound is not available, a similar compound, 2-chloro-2'-deoxyadenosine, is stable at basic and neutral pH but decomposes at acidic pH. |
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism following its intracellular conversion to the active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).
The primary mechanisms of action are:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of ATP for incorporation into nascent RNA chains by RNA polymerase. Its incorporation can lead to chain termination and a global reduction in transcription.
-
Inhibition of DNA Synthesis: The compound also interferes with DNA synthesis, contributing to its anti-proliferative effects.
-
Reduction of Intracellular ATP: The conversion of this compound to 8-Cl-ATP consumes intracellular adenosine, and the resulting 8-Cl-ATP can interfere with ATP-dependent processes, leading to a reduction in overall intracellular ATP levels. This energy depletion contributes significantly to its cytotoxicity.
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis), making it an effective anti-cancer agent.
Signaling Pathway of this compound
Caption: Intracellular activation and cytotoxic mechanisms of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Experimental Workflow for Assessing Biological Effects
Caption: A logical workflow for studying the biological effects of this compound.
Inhibition of RNA and DNA Synthesis
This protocol quantifies the rate of RNA and DNA synthesis in cells treated with this compound using radiolabeled nucleosides.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
[³H]-uridine (for RNA synthesis)
-
[³H]-thymidine (for DNA synthesis)
-
Phosphate-buffered saline (PBS)
-
0.4 N Perchloric acid
-
0.5 N KOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.
-
Radiolabeling: During the last 45 minutes of the treatment period, add [³H]-uridine (1 µCi/mL) or [³H]-thymidine (1 µCi/mL) to the respective wells.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 0.4 N perchloric acid and incubating on ice for 10 minutes.
-
-
Sample Preparation:
-
Centrifuge the plates and discard the supernatant.
-
Dissolve the pellet in 0.5 N KOH.
-
-
Quantification:
-
Transfer the dissolved pellet to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the cell number or protein concentration and express the results as a percentage of the untreated control.
Quantification of Intracellular ATP Levels
This protocol utilizes a commercially available luminescent cell viability assay to measure intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
White, opaque 96-well plates
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a percentage of the ATP levels in the untreated control cells.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
The Role of 8-Chloro-arabinoadenosine in Inducing Apoptosis in Cancer Cells: A Technical Guide
Abstract
8-Chloro-arabinoadenosine (8-Cl-Ado) is a unique ribonucleoside analog that has demonstrated significant cytotoxic effects across a range of cancer cell lines, including both hematological malignancies and solid tumors.[1] Currently undergoing clinical evaluation, its mechanism of action is multifaceted, extending beyond the typical pathways of nucleoside analogs.[1][2][3] This document provides an in-depth technical overview of 8-Cl-Ado's core mechanisms for inducing cell death, with a focus on apoptosis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The primary modes of action for 8-Cl-Ado involve its intracellular conversion to the active metabolite 8-Cl-ATP, which subsequently leads to ATP depletion, inhibition of RNA and DNA synthesis, and the induction of both apoptotic and autophagic cell death pathways.[2][4]
Core Mechanisms of Action
This compound acts as a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[4] The process is initiated by adenosine (B11128) kinase, which converts 8-Cl-Ado into its monophosphate form, followed by subsequent phosphorylations to yield the active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][4] The accumulation of 8-Cl-ATP is the central event that triggers multiple downstream anti-cancer effects.[4]
The primary mechanisms of cell death induced by 8-Cl-Ado are:
-
Energy Depletion: The metabolism of 8-Cl-Ado and the formation of 8-Cl-ATP lead to a significant reduction in the endogenous intracellular ATP pool.[2][4] This bioenergetic stress is a major contributor to the compound's cytotoxicity.[1]
-
Inhibition of Macromolecule Synthesis: 8-Cl-ATP acts as a fraudulent nucleotide. Its incorporation into nascent RNA chains results in the potent inhibition of global transcription.[1][2][4] This shutdown of RNA synthesis prevents the expression of essential proteins, including short-lived anti-apoptotic factors like Mcl-1. In certain cancer types, such as mantle cell lymphoma (MCL), 8-Cl-Ado also inhibits DNA synthesis and selectively depletes dATP pools.[2]
-
Induction of Programmed Cell Death: The cellular insults caused by 8-Cl-Ado converge to activate programmed cell death pathways. While apoptosis is a key outcome, characterized by the loss of mitochondrial membrane potential and PARP cleavage, 8-Cl-Ado also induces autophagic cell death in some contexts, notably in breast cancer cells via the AMPK/mTOR pathway.[1][2]
Signaling Pathways in 8-Cl-Ado-Induced Apoptosis
Intrinsic (Mitochondrial) Apoptosis Pathway
A key event in 8-Cl-Ado-induced cell death is the disruption of the mitochondrial transmembrane potential.[2] This indicates the involvement of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.[5] While the precise interactions with Bcl-2 family members are not fully elucidated for 8-Cl-Ado, the inhibition of transcription is known to downregulate anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), tipping the balance in favor of pro-apoptotic proteins like BAX and BAK.[2][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the cleavage of PARP by effector caspases (e.g., Caspase-3) and the execution of apoptosis.[2][5][7]
AMPK-Mediated Autophagy Pathway
In breast cancer cells, the depletion of ATP by 8-Cl-Ado triggers a distinct, non-apoptotic cell death pathway: autophagy.[1] The drop in cellular energy (high AMP:ATP ratio) activates AMP-activated protein kinase (AMPK), a master sensor of metabolic stress.[1] Activated AMPK then phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key negative regulator of autophagy.[1] This inhibition relieves the suppression of Unc-51 like autophagy activating kinase 1 (ULK1), which becomes phosphorylated at Ser555 by AMPK, initiating the formation of autophagosomes and leading to autophagic cell death.[1]
Quantitative Efficacy Data
The cytotoxic potency of 8-Cl-Ado varies across different cancer cell lines. The tables below summarize key quantitative findings from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of 8-Cl-Ado
| Cell Line | Cancer Type | IC50 Value (µmol/L) | Citation |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 1.2 | [8] |
| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 | [8] |
| NIH3T3 | Mouse Fibroblast (Normal) | 12.0 |[8] |
Note: The higher IC50 value in the non-cancerous NIH3T3 cell line suggests a degree of tumor selectivity.[8]
Table 2: Cellular Effects of 10 µM 8-Cl-Ado in Mantle Cell Lymphoma (MCL) Lines (24h exposure)
| Parameter | Effect | Citation |
|---|---|---|
| ATP Levels | 30% to 60% reduction | [2] |
| dATP Pools | 50% to 80% reduction | [2] |
| Global Transcription | 50% to 90% inhibition | [2] |
| Apoptosis | Induction in 3 of 4 cell lines |[2] |
Key Experimental Protocols
Reproducible and accurate assessment of 8-Cl-Ado's effects requires standardized methodologies. Below are detailed protocols for key assays.
Cell Viability Assay (MTT-Based)
This protocol is adapted from methods used to assess the growth-inhibitory effects of 8-Cl-Ado.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Replace the medium in each well with 100 µL of the drug dilutions or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.[2]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of 8-Cl-Ado for the specified duration. Include both vehicle-treated (negative) and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay measures the loss of mitochondrial membrane potential, a hallmark of early apoptosis.[2]
-
Cell Treatment: Treat cells with 8-Cl-Ado as described previously.
-
Staining: Harvest the cells and resuspend them in pre-warmed medium containing a potentiometric dye such as DiOC6 (3,3'-Dihexyloxacarbocyanine Iodide) or TMRE.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity in the treated cells compared to the control indicates a loss of ΔΨm.
Western Blot for PARP Cleavage
This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated Caspase-3, confirming the execution phase of apoptosis.[2]
-
Protein Extraction: Following treatment with 8-Cl-Ado, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for full-length and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Result: The appearance of an 89 kDa cleaved PARP fragment alongside the 116 kDa full-length protein indicates apoptosis.
-
Conclusion and Future Directions
This compound is a potent anti-cancer agent with a complex and powerful mechanism of action. Its ability to simultaneously deplete cellular energy, inhibit critical macromolecular synthesis, and trigger multiple programmed cell death pathways makes it a promising candidate for cancer therapy, particularly for malignancies that are resistant to conventional treatments.[2] The induction of both apoptosis and autophagy suggests that 8-Cl-Ado can overcome resistance mechanisms that rely on the evasion of a single cell death pathway.[1]
Future research should focus on elucidating the precise molecular interactions between 8-Cl-Ado's metabolites and the components of the Bcl-2 family. Furthermore, exploring rational combination therapies, such as pairing 8-Cl-Ado with BCL-2 inhibitors like Venetoclax (B612062), has already shown synergistic effects and may provide a powerful strategy to enhance its therapeutic efficacy and overcome resistance in clinical settings.[9][10]
References
- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effector Caspases and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [8-chloro-adenosine induced apoptosis in various human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the impact of 8-Chloro-arabinoadenosine on mitochondrial function
An In-depth Technical Guide: The Impact of 8-Chloro-arabinoadenosine on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (8-Cl-Ado) is a synthetic nucleoside analog that has demonstrated significant potential as a chemotherapeutic agent. Its cytotoxicity is attributed to multiple mechanisms, with a profound impact on cellular energetics and mitochondrial integrity emerging as a central theme. This technical guide provides a comprehensive overview of the effects of 8-Cl-Ado on mitochondrial function, consolidating key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. The primary mitochondrial-related effects of 8-Cl-Ado include its metabolic conversion to 8-Chloro-ATP (8-Cl-ATP), leading to severe ATP depletion, a subsequent loss of mitochondrial membrane potential (ΔΨm), and the induction of apoptosis. This document serves as a resource for researchers investigating the therapeutic applications and molecular mechanisms of 8-Cl-Ado and similar compounds that target mitochondrial viability.
Core Mechanism: Metabolic Activation and Energy Depletion
The biological activity of 8-Cl-Ado is contingent upon its intracellular phosphorylation. Cellular kinases, primarily adenosine (B11128) kinase, convert 8-Cl-Ado into its monophosphate, diphosphate (B83284), and ultimately its active triphosphate analog, 8-Cl-ATP.[1] This metabolic conversion is the initiating step for its downstream cytotoxic effects.
The accumulation of 8-Cl-ATP and its diphosphate form (8-Cl-ADP) directly interferes with cellular energy homeostasis. Studies suggest that 8-Cl-ADP competes with endogenous ADP, potentially hindering ATP synthesis.[1] The most significant consequence is a drastic reduction in the intracellular ATP pool, a critical factor for numerous cellular processes and survival. This energy depletion is a key mechanism that links 8-Cl-Ado to mitochondrial dysfunction and subsequent cell death.[1]
Quantitative Effects on Mitochondrial Parameters
Treatment with 8-Cl-Ado leads to measurable changes in key mitochondrial health indicators. The primary effects are a reduction in cellular ATP levels and a loss of the mitochondrial membrane potential (ΔΨm), a critical component for oxidative phosphorylation and mitochondrial integrity.
Table 1: Effect of 8-Cl-Ado on Cellular ATP Levels
| Cell Line Type | Concentration | Duration | ATP Reduction | Reference |
| Mantle Cell Lymphoma | 10 µM | 24 h | 30% to 60% | [1] |
| Human Coronary Artery Endothelial Cells | Not Specified | Not Specified | Significant Reduction | [2] |
Table 2: Effect of 8-Cl-Ado on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Concentration | Time to ΔΨm Loss | Note | Reference |
| JeKo (MCL) | 10 µM | 12 h | Significant loss observed | [1] |
| Mino (MCL) | 10 µM | 12 h | Significant loss observed | [1] |
| SP-53 (MCL) | 10 µM | 24 h | Significant loss observed | [1] |
| Granta 519 (MCL) | 10 µM | 24 h | Significant loss observed | [1] |
| Cholangiocarcinoma Cells | Not Specified | Not Specified | No alteration observed | [3] |
MCL: Mantle Cell Lymphoma
Interestingly, one study in macrophage-like cells reported that while basal mitochondrial respiration was unchanged, maximal respiration and spare respiratory capacity were increased after exposure to 8-Cl-Ado.[4] This suggests a complex, possibly adaptive or compensatory, response in certain cell types that warrants further investigation.
Signaling Pathways: From Mitochondrial Disruption to Apoptosis
The disruption of mitochondrial function by 8-Cl-Ado is a potent trigger for programmed cell death (apoptosis). The loss of mitochondrial membrane potential is a point of no return, initiating the intrinsic apoptotic pathway. This involves the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][6][7] This event leads to the formation of the apoptosome and the activation of a cascade of caspase enzymes, which execute the dismantling of the cell.[7]
In addition to this direct mitochondrial pathway, evidence suggests 8-Cl-Ado can also induce sustained endoplasmic reticulum (ER) stress.[2] This activates the unfolded protein response, which can lead to the release of calcium into the cytosol, further stressing the mitochondria and culminating in apoptosis.[2]
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Chloro-arabinoadenosine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of 8-Chloro-arabinoadenosine (8-Cl-Ado) in cancer cell lines.
Introduction
This compound (8-Cl-Ado) is a ribonucleoside analog with demonstrated preclinical activity against a variety of solid tumors and hematologic malignancies.[1] It functions as a prodrug, being converted intracellularly into its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2] The primary mechanisms of action of 8-Cl-Ado include the inhibition of RNA synthesis and the depletion of intracellular ATP pools, ultimately leading to cell death.[1][2][3] This document outlines the protocols for assessing the cytotoxic and apoptotic effects of 8-Cl-Ado on cancer cell lines.
Mechanism of Action
8-Cl-Ado exerts its cytotoxic effects through a multi-faceted mechanism. Upon cellular uptake, it is phosphorylated by adenosine (B11128) kinase to form 8-Cl-ATP, which is the primary cytotoxic metabolite.[2] This active form inhibits RNA synthesis by being incorporated into newly transcribed RNA.[1][2] The accumulation of 8-Cl-ATP also leads to a significant reduction in the endogenous ATP pool.[1][2][3] This energy depletion, combined with the inhibition of transcription, can induce both apoptosis and autophagy.[4] In some cancer types, such as mantle cell lymphoma, 8-Cl-Ado has also been shown to inhibit DNA synthesis and deplete dATP pools.[3]
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in AML Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| MOLM-13 | 0.2 |
| MOLM-14 | 0.2 |
| KG-1a | 1.4 |
| MV4-11 | 0.2 |
| OCI-AML3 | 1.4 |
Data sourced from preclinical studies on Acute Myeloid Leukemia (AML).[1]
Table 2: Effects of this compound on Cellular Processes
| Cell Line Type | Concentration (µM) | Exposure Time (h) | Effect | Magnitude |
| AML (KG-1a, MV4-11) | 0.3 - 1 | 24 | Inhibition of RNA Synthesis | Dose-dependent |
| Primary AML Blasts | 10 | 24 | Inhibition of RNA Synthesis | >70% |
| AML | 10 | 12 | 8-Cl-ATP Accumulation | >600 µM |
| AML | 10 | 12 | ATP Reduction | >20% |
| Mantle Cell Lymphoma | 10 | 24 | ATP Reduction | 30-60% |
Data compiled from various preclinical investigations.[1][3][5]
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of 8-Cl-Ado to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6][7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6][7]
-
Incubate for an additional 4 hours at 37°C or until the crystals are fully dissolved.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a T25 flask or appropriate culture vessel.[8]
-
After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[8]
-
Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes at room temperature.[9][10]
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[9][11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[9][10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[9][10][11]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[9][10]
-
Add 5 µL of Propidium Iodide staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells immediately by flow cytometry.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11]
Protocol 3: Western Blot for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis detection protocol. A positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide) should be included.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer with protease inhibitors.[12]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12]
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.[12]
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody (diluted in blocking buffer) overnight at 4°C.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as in step 10.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.[12] The appearance of an 89 kDa fragment and a decrease in the 116 kDa full-length PARP band indicates apoptosis.[12]
Logical Relationship of Assays
Caption: Relationship between assays for 8-Cl-Ado.
References
- 1. ashpublications.org [ashpublications.org]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
Determining Appropriate 8-Chloro-arabinoadenosine Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated potent anti-cancer activity in a variety of preclinical models. As an RNA-directed agent, its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate (8-Cl-ATP).[1][2] This active metabolite disrupts cellular processes by inhibiting RNA and DNA synthesis and depleting intracellular ATP pools, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for their specific cell culture studies.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach:
-
Inhibition of Nucleic Acid Synthesis: 8-Cl-ATP, the active metabolite of 8-Cl-Ado, acts as a competitive inhibitor of RNA polymerase, leading to a reduction in global transcription.[1] Additionally, in certain cancer types, such as mantle cell lymphoma, 8-Cl-Ado has been shown to uniquely inhibit DNA synthesis by depleting deoxyadenosine (B7792050) triphosphate (dATP) pools.[1]
-
ATP Depletion: The accumulation of intracellular 8-Cl-ATP is associated with a significant decrease in endogenous ATP levels.[1][2] This energy depletion contributes to the overall cytotoxic effect of the compound.
-
Induction of Apoptosis: 8-Cl-Ado treatment triggers programmed cell death, or apoptosis. This is evidenced by key markers such as the loss of mitochondrial membrane potential and the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases.[1]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, primarily at the G2/M checkpoint, preventing cells from progressing into mitosis.[4]
Signaling Pathways Affected
The cellular response to this compound involves the modulation of several key signaling pathways:
-
mTOR and AMPK Signaling: In renal cell carcinoma, the sensitivity to 8-Cl-Ado is associated with the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.
-
Unfolded Protein Response (UPR): In human coronary artery endothelial cells, 8-Cl-Ado has been shown to induce the unfolded protein response, a cellular stress response pathway.
-
G2/M Checkpoint Control: The G2/M arrest induced by 8-Cl-Ado involves the dysregulation of key cell cycle proteins. This checkpoint is normally regulated by the activity of the Cyclin B-Cdc2 (CDK1) complex, which is in turn controlled by upstream regulators like Cdc25 and Wee1.[3][5][6] DNA damage signals can activate ATM/ATR kinases, leading to the inactivation of the Cyclin B-Cdc2 complex.[3]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line. The following tables summarize reported IC50 (inhibitory concentration 50%) and effective concentrations from various studies.
| Cell Line Type | Cell Line | IC50 / Effective Concentration | Notes |
| Mantle Cell Lymphoma | JeKo | EC50: ~8 µM | EC50 values determined by DiOC6/PI staining for apoptosis.[3] |
| Mino | EC50: ~4 µM | EC50 values determined by DiOC6/PI staining for apoptosis.[3] | |
| SP-53 | EC50: ~2 µM | EC50 values determined by DiOC6/PI staining for apoptosis.[3] | |
| Granta 519 | Low apoptotic response at 10 µM | Higher concentrations (20 and 40 µM) did not increase cell death.[1] | |
| Renal Cell Carcinoma | CAKI-1 | IC50: 2 µM | |
| RXF-393 | IC50: 36 µM | ||
| Lung Cancer | A549 | ≥2 µM | Significant growth inhibition observed. |
| H1299 | ≥2 µM | Significant growth inhibition observed. | |
| Breast Cancer | MDA-MB-231 | IC50 for growth inhibition: 0.52 mM | [7] |
| SK-BR-3 | IC50 for growth inhibition: 1.4 mM | [7] | |
| Colorectal Cancer | HCT116 | ~5 µM | Complete growth inhibition.[8] |
| HCT116-E6 (p53-depleted) | ~5 µM | Complete growth inhibition.[8] | |
| 80S14 (p21-null) | ~5 µM | Complete growth inhibition.[8] | |
| HCT116 | IC50: 0.6 µM (with serum) | ||
| FET | IC50: 0.9 µM (with serum) | ||
| Human Acute Myeloid Leukemia | U937 | IC50: 16 µM | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol provides a general framework for detecting apoptosis by flow cytometry.
Materials:
-
Cells of interest, treated with this compound and controls
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided in commercial kits)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for determining 8-Cl-Ado concentration.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
Protocol for assessing 8-Chloro-arabinoadenosine induced apoptosis via flow cytometry
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is an adenosine (B11128) analog that has demonstrated potent anti-cancer activity in various hematological malignancies and solid tumors.[1][2] Its mechanism of action involves its conversion to the cytotoxic triphosphate, 8-Cl-ATP, which leads to the inhibition of RNA and DNA synthesis and a reduction in intracellular ATP levels.[1][3] These cellular insults ultimately trigger programmed cell death, or apoptosis.[2][3][4] This document provides a detailed protocol for assessing 8-Cl-Ado induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level.[5] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Signaling Pathway of this compound Induced Apoptosis
8-Cl-Ado exerts its cytotoxic effects through a multi-faceted mechanism that culminates in apoptosis. Upon cellular uptake, it is phosphorylated to its active triphosphate form, 8-Cl-ATP.[3] This analog is then incorporated into RNA, leading to chain termination and inhibition of transcription.[3] This process is thought to reduce the levels of short-lived anti-apoptotic proteins.[3] Furthermore, the accumulation of 8-Cl-ATP contributes to a decrease in cellular ATP levels, causing energy depletion.[3][4] In some cell types, 8-Cl-Ado has also been shown to induce endoplasmic reticulum stress, leading to the unfolded protein response and subsequent apoptosis.[4] The activation of caspase-8 and caspase-3 has also been implicated in the apoptotic pathway induced by similar adenosine analogs.[7]
Caption: Signaling pathway of 8-Cl-Ado induced apoptosis.
Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol outlines the steps for treating cells with 8-Cl-Ado and subsequently staining them with Annexin V-FITC and PI for flow cytometric analysis.
Materials
-
This compound (8-Cl-Ado)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated and untreated control cells
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.[10]
-
Adherent cells: Carefully collect the culture medium containing any floating cells. Wash the adherent cells with PBS and then detach them using a gentle non-enzymatic method such as an EDTA-based dissociation solution to maintain membrane integrity.[11] Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat the wash step.[10]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X Binding Buffer with deionized water.
-
Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10][11] Note: The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the tubes to mix.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
Data Presentation
The data obtained from the flow cytometer can be summarized in the following table to compare the effects of different treatments.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 0 | 24 | |||
| 8-Cl-Ado | 1 | 24 | |||
| 8-Cl-Ado | 5 | 24 | |||
| 8-Cl-Ado | 10 | 24 | |||
| Untreated Control | 0 | 48 | |||
| 8-Cl-Ado | 1 | 48 | |||
| 8-Cl-Ado | 5 | 48 | |||
| 8-Cl-Ado | 10 | 48 |
Experimental Workflow
The overall experimental workflow for assessing 8-Cl-Ado induced apoptosis is depicted below.
Caption: Experimental workflow for apoptosis assessment.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Improper compensation settings.[11] | Set up proper single-stain compensation controls.[11] |
| Cell aggregation. | Ensure single-cell suspension by gentle pipetting or filtering.[11] | |
| Autofluorescence from cells or compound. | Include an unstained control to assess background fluorescence.[11] | |
| Weak signal | Insufficient Annexin V-FITC concentration. | Optimize the concentration of Annexin V-FITC. |
| Expired reagents. | Use fresh reagents and buffers. | |
| High percentage of Annexin V+/PI+ cells | Over-induction of apoptosis leading to secondary necrosis. | Perform a time-course experiment to identify earlier time points of apoptosis. |
| Harsh cell handling. | For adherent cells, avoid harsh trypsinization. Use a gentle detachment method. |
References
- 1. researchgate.net [researchgate.net]
- 2. [8-chloro-adenosine induced apoptosis in various human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. scispace.com [scispace.com]
- 7. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptotic cell death in chronic lymphocytic leukemia by 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 8-Chloro-arabinoadenosine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog with demonstrated antineoplastic activity, currently under investigation for the treatment of various hematological malignancies.[1] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which can be incorporated into RNA, leading to inhibition of RNA synthesis and subsequent cell death.[2] The metabolic pathway of 8-Cl-Ado also includes the formation of other key metabolites such as 8-chloro-adenosine monophosphate (8-Cl-AMP), 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP), 8-chloro-adenine (8-Cl-Ade), and 8-chloro-inosine (8-Cl-Ino).[3][4] Furthermore, a succinylated metabolite, succinyl-8-chloro-adenosine (S-8-Cl-Ado), has been identified. Accurate and robust analytical methods are crucial for the pharmacokinetic and pharmacodynamic evaluation of 8-Cl-Ado and for understanding its metabolic fate.
This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using High-Performance Liquid Chromatography (HPLC). The methodologies described are intended to guide researchers in developing and implementing reliable quantitative analyses in various biological matrices.
Metabolic Pathway of this compound
The intracellular metabolism of this compound is a critical aspect of its pharmacological activity. The primary activation pathway involves sequential phosphorylation, while other pathways lead to inactive metabolites. The diagram below illustrates the key metabolic transformations of 8-Cl-Ado.
HPLC Analysis Protocols
The analysis of 8-Cl-Ado and its phosphorylated metabolites presents a challenge due to the high polarity of the analytes. Ion-pair reversed-phase HPLC is a suitable technique for their simultaneous determination. For the analysis of the parent drug and its non-phosphorylated metabolites, a standard reversed-phase HPLC method can be employed.
Experimental Workflow
The general workflow for the analysis of 8-Cl-Ado and its metabolites from biological samples involves sample preparation, HPLC separation, and data analysis.
References
Application Notes: Determining Cell Viability with 8-Chloro-arabinoadenosine using MTT and XTT Assays
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a purine (B94841) nucleoside analog that has demonstrated potent anti-cancer activity in various hematological malignancies and solid tumors.[1] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][3] This metabolite acts through several mechanisms to induce cell death, including the inhibition of RNA and DNA synthesis and the depletion of intracellular ATP pools.[1][2]
Assessing the cytotoxic and cytostatic effects of compounds like 8-Cl-Ado is a critical step in drug development. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose. These assays measure the metabolic activity of a cell population, which in viable cells correlates with the number of living cells.[4][5]
Principle of MTT and XTT Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.[5][6]
-
MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan crystal.[5] A solubilization step is required to dissolve these crystals before the absorbance can be measured.[4]
-
XTT Assay: The yellow XTT salt is reduced to a water-soluble orange formazan product.[7][8] This eliminates the need for a solubilization step, making the assay faster and less prone to errors associated with dissolving the formazan crystals.[8]
Special Considerations for this compound
Given that 8-Cl-Ado's mechanism involves altering cellular energetics and metabolism, careful consideration is required when using metabolic assays like MTT and XTT.
-
Metabolic Interference: 8-Cl-Ado directly impacts cellular metabolism by depleting ATP pools.[1] This can reduce the cell's capacity to reduce MTT or XTT, potentially leading to an overestimation of cytotoxicity that may not solely be due to cell death. The reduction in absorbance may reflect a cytostatic or metabolic inhibition effect rather than a purely cytotoxic one.
-
Compound Interference: It is crucial to test whether 8-Cl-Ado can directly reduce the tetrazolium salts in a cell-free system.[9] This involves incubating the compound with the assay reagents in cell-free media to ensure that the observed color change is solely due to cellular metabolic activity.[9]
-
Assay Validation: Due to the potential for metabolic interference, it is highly recommended to validate findings with a non-metabolic cytotoxicity assay.[10] Alternative methods include the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, or direct cell counting methods using viability dyes like trypan blue.[4][9]
Experimental Protocols
Note: The following protocols are generalized. Optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each cell line and experimental setup.[11]
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[5]
Materials:
-
Cells and appropriate culture medium
-
This compound (8-Cl-Ado)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630-690 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 8-Cl-Ado. Include vehicle-only wells as a negative control and media-only wells as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[5] An overnight incubation at 37°C may be required for complete solubilization with SDS-based solutions.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm or higher to subtract background absorbance.[5]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: XTT Cell Viability Assay
This protocol utilizes the reduction of XTT to a water-soluble formazan, simplifying the overall procedure.[6]
Materials:
-
Cells and appropriate culture medium
-
This compound (8-Cl-Ado)
-
96-well clear, flat-bottom tissue culture plates
-
XTT Cell Proliferation Kit (containing XTT reagent and an electron-coupling reagent/activation reagent)
-
Multi-channel pipette
-
Microplate reader (absorbance at 450-500 nm, reference > 630 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Add 100 µL of the various concentrations to the appropriate wells. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Prepare the XTT labeling mixture immediately before use. Thaw the XTT reagent and the electron-coupling reagent, then mix them according to the manufacturer's instructions (a common ratio is 50:1 XTT reagent to coupling reagent).[6]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well. Mix gently by tapping the plate.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The optimal incubation time can vary significantly between cell types and should be determined empirically.[11]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm. Use a reference wavelength greater than 630 nm.[6]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Data Presentation: Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5][7] | Enzymatic reduction of tetrazolium salt, primarily at the cell surface.[7] |
| Product | Insoluble purple formazan crystals.[7] | Water-soluble orange formazan dye.[7][8] |
| Solubilization Step | Required: An additional step to dissolve crystals using DMSO or SDS.[4][8] | Not Required: The product is soluble in aqueous culture medium.[8] |
| Procedure Time | Longer due to the solubilization step. | Shorter and more straightforward.[8] |
| Sensitivity | Generally considered less sensitive than XTT.[7] | Higher sensitivity and a broader dynamic range compared to MTT.[7] |
| Advantages | Widely used and well-established method; cost-effective. | Faster, fewer steps, higher sensitivity, suitable for high-throughput screening.[8][13] |
| Disadvantages | Insoluble product requires a solubilization step which can introduce variability; potential toxicity from the solubilizing agent.[4] | Reagents can be more expensive; requires an intermediate electron acceptor for optimal results. |
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. differencebetween.com [differencebetween.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.plos.org [journals.plos.org]
- 11. abcam.cn [abcam.cn]
- 12. texaschildrens.org [texaschildrens.org]
- 13. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for 8-Chloro-arabinoadenosine in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of 8-Chloro-arabinoadenosine (8-Cl-Ado), a promising ribonucleoside analog with demonstrated anti-cancer activity. The following sections detail the effective treatment durations, experimental protocols, and underlying mechanisms of action in various cancer cell lines.
Summary of this compound Treatment Parameters and Efficacy
This compound has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest across a range of cancer cell lines. The effective concentration and treatment duration are critical parameters that vary depending on the cell type and the experimental endpoint. The following tables summarize the quantitative data from various studies to aid in experimental design.
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect |
| MDA-MB-231 | Breast Cancer | 10 µM | 96 hours | Inhibition of cell viability[1][2][3] |
| SK-BR-3 | Breast Cancer | 10 µM | 96 hours | Inhibition of cell viability[1][2][3] |
| Granta 519, JeKo, Mino, SP-53 | Mantle Cell Lymphoma | 10 µM | 24 - 72 hours | Growth inhibition and apoptosis[4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 10 µM | 12 - 20 hours | Accumulation of 8-Cl-ATP, inhibition of RNA synthesis[5][6] |
| K562 | Myelocytic Leukemia | Not Specified | Not Specified | Inhibition of Topoisomerase II, DNA double-strand breaks[7] |
| Cholangiocarcinoma Cells | Cholangiocarcinoma | Not Specified | Not Specified | Reduced cell growth, colony formation, and induction of ER stress and apoptosis[8] |
| MV4-11, KG-1a | Acute Myeloid Leukemia | 1 µM | 24 - 48 hours | Downregulation of MAT2A expression[9][10] |
| FLT3-ITD+ AML Blasts | Acute Myeloid Leukemia | 5 µM | 24 hours | Apoptosis induction in CD34+CD38- cells[11] |
| Assay | Cell Line | 8-Cl-Ado Concentration | Treatment Duration | Key Findings |
| Cell Viability (CCK-8) | MDA-MB-231, SK-BR-3 | Various concentrations | 96 hours | Dose-dependent inhibition of viability[1][2][3] |
| Colony Formation | MDA-MB-231, SK-BR-3 | Not Specified | Not Specified | Prevention of colony formation[1][2][3][8] |
| Cell Cycle Analysis | MDA-MB-231, SK-BR-3 | 10 µM | 12 - 72 hours | G1 phase arrest[1][2][3][10][12] |
| Apoptosis (Annexin V/PI) | MDA-MB-231, SK-BR-3 | 10 µM | Not Specified | Induction of apoptosis[1][2][3][10][12] |
| Western Blot | MDA-MB-231, SK-BR-3 | 10 µM | 12 - 72 hours | Decreased ADAR1 and Cyclin D1; Increased p53 and p21[8][10][12] |
| ATP Measurement | Mantle Cell Lymphoma Lines | 10 µM | up to 24 hours | 30-60% reduction in ATP levels[4] |
| RNA Synthesis | Multiple Myeloma Cells | 10 µM | 4 - 20 hours | ~50% decrease in mRNA synthesis[6] |
| DNA Synthesis | Mantle Cell Lymphoma Lines | 10 µM | 24 hours | Inhibition of DNA synthesis and depletion of dATP pools[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (CCK-8)
This protocol outlines the steps to assess the effect of 8-Cl-Ado on cancer cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
8-Cl-Ado Treatment:
-
Prepare a serial dilution of 8-Cl-Ado in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 8-Cl-Ado. Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[5]
-
-
CCK-8 Reagent Addition and Incubation:
-
Data Acquisition:
Colony Formation Assay
This assay determines the long-term effect of 8-Cl-Ado on the proliferative capacity of single cells.
-
Cell Seeding:
-
Treat cells with 8-Cl-Ado for the desired duration.
-
Harvest and count the viable cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh medium.[7]
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Monitor colony growth and change the medium as needed.
-
-
Fixing and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.[7]
-
Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.[7]
-
-
Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following 8-Cl-Ado treatment using propidium (B1200493) iodide (PI) staining.
-
Cell Treatment and Harvesting:
-
Treat cells with 8-Cl-Ado for the desired time points (e.g., 12, 24, 48, 72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[14]
-
Incubate at -20°C for at least 2 hours (or overnight).[14]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cells with 8-Cl-Ado for the desired duration.
-
Collect both the culture supernatant (containing floating cells) and the adherent cells.
-
Wash the cells twice with cold PBS.[6]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is for the detection of protein expression levels, for instance, in the ADAR1/p53 signaling pathway, after 8-Cl-Ado treatment.
-
Cell Lysis:
-
Treat cells with 8-Cl-Ado for the indicated times (e.g., 12, 24, 48, 72 hours).[8]
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., ADAR1, p53, p21, Cyclin D1, and a loading control like β-actin) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: A typical workflow for evaluating 8-Cl-Ado's anti-cancer effects in vitro.
Caption: Key signaling pathways affected by this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ptglab.com [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. bosterbio.com [bosterbio.com]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Application of 8-Chloro-arabinoadenosine in Hematological Malignancy Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a synthetic nucleoside analog that has demonstrated significant preclinical and clinical activity against a variety of hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and mantle cell lymphoma (MCL).[1][2] As an RNA-directed adenosine (B11128) analog, its unique mechanism of action, which involves the disruption of both RNA and DNA synthesis and cellular energy metabolism, makes it a promising agent for overcoming resistance to conventional chemotherapies.[1][3] These application notes provide a comprehensive overview of the mechanisms of 8-Cl-Ado and detailed protocols for its use in in vitro research settings.
Mechanism of Action
This compound is a prodrug that is actively transported into cells and subsequently phosphorylated by adenosine kinase and other cellular enzymes to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] The accumulation of 8-Cl-ATP within the cell is central to its cytotoxic effects, which are mediated through several key pathways:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of RNA polymerase II.[1] It can be incorporated into newly synthesized RNA, leading to chain termination and the inhibition of polyadenylation, ultimately resulting in a global reduction of mRNA transcripts.[1][4] This disruption of transcription preferentially affects short-lived survival proteins, such as Mcl-1, contributing to the induction of apoptosis.[1]
-
Depletion of Cellular Energy Stores: The accumulation of 8-Cl-ATP is associated with a significant reduction in intracellular ATP levels.[1] This energy depletion can disrupt essential cellular processes and contribute to cell death.
-
Inhibition of DNA Synthesis: In certain hematological malignancies like MCL, 8-Cl-Ado has been shown to inhibit DNA synthesis.[1] This effect is linked to a selective depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools.[1]
-
Induction of Apoptosis: The combined effects of transcription inhibition, energy depletion, and DNA synthesis inhibition culminate in the induction of apoptosis.[1] This is evidenced by the loss of mitochondrial membrane potential, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[1]
A diagram illustrating the cellular uptake and metabolic activation of 8-Cl-Ado, leading to its multi-faceted anti-cancer effects, is presented below.
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various hematological malignancy cell lines.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines (72h treatment)
| Cell Line | Hematological Malignancy | IC50 (µM) | Reference |
| Molm-13 | AML | 0.2 | [2] |
| Molm-14 | AML | ~0.2 | [2] |
| KG1a | AML | ~1.4 | [2] |
| MV-4-11 | AML | ~0.8 | [2] |
| OCI-AML3 | AML | ~1.0 | [2] |
| JeKo | MCL | ~8.0 | [1] |
| Mino | MCL | ~4.0 | [1] |
| SP-53 | MCL | ~2.0 | [1] |
Table 2: Effects of 10 µM this compound on Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Apoptosis (24h, % cell death) | ATP Reduction (24h, % of control) | dATP Reduction (24h, % of control) | RNA Synthesis Inhibition (24h, % of control) | DNA Synthesis Inhibition (24h, % of control) | Reference |
| JeKo | >60% | ~40% | ~50% | ~90% | ~70% | [1] |
| Mino | >50% | ~60% | ~80% | ~80% | ~60% | [1] |
| SP-53 | >40% | ~70% | ~60% | ~50% | ~50% | [1] |
| Granta 519 | <20% | ~80% | ~50% | ~50% | ~40% | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of 8-Cl-Ado on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell line of interest
-
Complete culture medium
-
96-well microplates
-
This compound (stock solution in DMSO or PBS)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of 8-Cl-Ado in complete culture medium.
-
Add 10 µL of the 8-Cl-Ado dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis and necrosis in cells treated with 8-Cl-Ado using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) by DiOC₆ Staining
This protocol assesses the loss of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
Treated and control cells
-
DiOC₆(3) (3,3'-dihexyloxacarbocyanine iodide) stock solution (in DMSO)
-
Complete culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Harvest treated and control cells (1 x 10⁶ cells/sample).
-
Wash the cells once with PBS.
-
Resuspend the cells in 1 mL of pre-warmed complete culture medium.
-
Add DiOC₆(3) to a final concentration of 40 nM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells immediately by flow cytometry (excitation at 488 nm, emission at 525/50 nm). A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Detection of PARP Cleavage by Western Blot
This protocol detects the cleavage of PARP, a hallmark of caspase-dependent apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
RNA Synthesis Assay by ³H-Uridine Incorporation
This protocol measures the rate of global RNA synthesis.
Materials:
-
Treated and control cells
-
³H-Uridine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate cells and treat with 8-Cl-Ado as described for the viability assay.
-
During the final 1-4 hours of treatment, add 1 µCi/mL of ³H-uridine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated ³H-uridine.
-
Precipitate the macromolecules with cold 10% TCA.
-
Wash the filters with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. A decrease in counts per minute (CPM) indicates inhibition of RNA synthesis.
DNA Synthesis Assay by ³H-Thymidine Incorporation
This protocol measures the rate of DNA synthesis.
Materials:
-
Treated and control cells
-
³H-Thymidine
-
TCA
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Follow the same procedure as the ³H-uridine incorporation assay, but use 1 µCi/mL of ³H-thymidine instead of ³H-uridine. A decrease in CPM indicates inhibition of DNA synthesis.
Intracellular Nucleotide Pool Analysis by HPLC
This protocol is for the quantification of intracellular ATP, 8-Cl-ATP, and dATP pools.
Materials:
-
Treated and control cells
-
Cold 0.4 M perchloric acid
-
Potassium hydroxide (B78521) (KOH)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Harvest at least 1 x 10⁷ cells by centrifugation.
-
Extract nucleotides by adding cold 0.4 M perchloric acid and incubating on ice.
-
Neutralize the extracts with KOH and centrifuge to remove the precipitate.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate nucleotides using an appropriate column (e.g., C18 reverse-phase) and a suitable mobile phase gradient.
-
Detect and quantify the nucleotide peaks by monitoring the absorbance at 254 nm.
-
Calculate the intracellular concentrations based on a standard curve generated with known amounts of each nucleotide.
References
8-Chloro-arabinoadenosine as a tool for studying transcription inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that serves as a valuable tool for investigating the mechanisms of transcription inhibition. As a prodrug, it is intracellularly metabolized to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which acts as a potent inhibitor of RNA synthesis.[1] This document provides detailed application notes and experimental protocols for the use of 8-Cl-Ado in studying transcription inhibition, tailored for researchers in academia and the pharmaceutical industry.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism primarily centered on the disruption of nucleic acid synthesis and cellular energy metabolism. Upon cellular uptake, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase to its active metabolite, 8-Cl-ATP.[1][2]
The primary mechanisms of action are:
-
Inhibition of Transcription: 8-Cl-ATP directly inhibits RNA polymerase II, leading to a global reduction in mRNA transcription.[2] This can occur through incorporation into the nascent RNA chain, causing premature termination.[2]
-
Depletion of Cellular Energy: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in intracellular ATP levels.[2][3] This energy depletion can trigger downstream signaling pathways, including the activation of AMP-activated protein kinase (AMPK), ultimately leading to autophagy and cell death in some cancer cell lines.[3]
-
Inhibition of DNA Synthesis: In certain cell types, such as mantle cell lymphoma, 8-Cl-Ado has been shown to inhibit DNA synthesis.[2] This is associated with a reduction in deoxyadenosine (B7792050) triphosphate (dATP) pools.[2]
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound from studies on various cancer cell lines.
| Parameter | Cell Line(s) | Concentration | Effect | Reference(s) |
| Global Transcription Inhibition | Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | 10 µM | 50-90% inhibition after 24 hours | [2] |
| Intracellular 8-Cl-ATP Accumulation | Multiple Myeloma | 10 µM | >400 µM after 12 hours | [1] |
| Intracellular ATP Reduction | Mantle Cell Lymphoma | 10 µM | 30-60% reduction after 24 hours | [2] |
| dATP Pool Depletion | Mantle Cell Lymphoma | 10 µM | 50-80% reduction after 24 hours | [2] |
| Growth Inhibition | Human Glioma | Growth-inhibitory concentrations | Partial inhibition of RNA and DNA synthesis | [4] |
Experimental Protocols
Protocol 1: Assessment of Global Transcription Inhibition using [³H]-Uridine Incorporation Assay
This protocol allows for the quantification of global RNA synthesis rates in cultured cells treated with 8-Cl-Ado.
Materials:
-
This compound (8-Cl-Ado)
-
Cell culture medium and supplements
-
Cultured cells of interest
-
[³H]-uridine (1 µCi/mL)
-
Phosphate-buffered saline (PBS)
-
0.4 N Perchloric acid
-
0.5 N KOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat cells with the desired concentrations of 8-Cl-Ado (e.g., 1-10 µM) for the desired duration (e.g., 24 hours). Include an untreated control group.
-
Radiolabeling: During the final 45 minutes of the incubation period, add [³H]-uridine to each well to a final concentration of 1 µCi/mL.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 0.4 N perchloric acid.
-
-
Precipitate Collection:
-
Scrape the cell lysate and transfer to a microcentrifuge tube.
-
Centrifuge to pellet the precipitated nucleic acids.
-
-
Solubilization:
-
Discard the supernatant.
-
Dissolve the pellet in 0.5 N KOH.
-
-
Scintillation Counting:
-
Transfer the dissolved pellet to a scintillation vial.
-
Add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the cell number or protein concentration of each sample. Compare the counts from treated samples to the untreated control to determine the percentage of transcription inhibition.
Protocol 2: Analysis of Specific Gene Transcription using Nuclear Run-On Assay (Adapted Protocol)
This protocol is adapted from general nuclear run-on assay procedures to assess the effect of 8-Cl-Ado on the transcription of specific genes.
Materials:
-
This compound (8-Cl-Ado)
-
Cultured cells of interest
-
Cell culture medium and supplements
-
NP-40 lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40)
-
Glycerol (B35011) storage buffer (50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
-
2x Reaction buffer (10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM ATP, 1 mM CTP, 1 mM GTP, 100 µCi [α-³²P]UTP)
-
DNase I (RNase-free)
-
Proteinase K
-
Trizol reagent
-
Gene-specific DNA probes immobilized on a membrane
Procedure:
-
Cell Treatment: Treat cells with 8-Cl-Ado as described in Protocol 1.
-
Nuclei Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with NP-40 lysis buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Wash the nuclei with lysis buffer without NP-40.
-
Resuspend the nuclei in glycerol storage buffer.
-
-
Nuclear Run-On Reaction:
-
Mix an equal volume of the nuclei suspension with 2x reaction buffer.
-
Incubate at 30°C for 30 minutes to allow for the elongation of nascent transcripts with radiolabeled UTP.
-
-
RNA Isolation:
-
Stop the reaction by adding DNase I and incubating for 10 minutes at 37°C.
-
Add Proteinase K to digest proteins.
-
Isolate the radiolabeled RNA using Trizol reagent according to the manufacturer's protocol.
-
-
Hybridization:
-
Hybridize the purified radiolabeled RNA to a membrane containing immobilized gene-specific DNA probes overnight at an appropriate temperature.
-
-
Washing and Detection:
-
Wash the membrane to remove non-specific binding.
-
Detect the radioactive signal using autoradiography or a phosphorimager.
-
-
Data Analysis: Quantify the signal intensity for each gene probe and normalize to a control gene to determine the effect of 8-Cl-Ado on the transcription of specific genes.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for transcription inhibition assay.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Combination Therapy Studies with 8-Chloro-arabinoadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical studies involving 8-Chloro-arabinoadenosine (8-Cl-ara-A, also known as 8-chloroadenosine) in combination with other anticancer agents. This document includes summaries of key findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in designing and conducting their own investigations.
Introduction to this compound
This compound is a ribonucleoside analog with demonstrated preclinical activity in various hematological malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and acute myeloid leukemia (AML).[1] Its primary mechanisms of action involve the inhibition of RNA synthesis and the depletion of intracellular ATP pools, leading to cell cycle arrest and apoptosis.[1] While showing promise as a single agent, transient responses in early clinical trials suggest that combination strategies are necessary to enhance its therapeutic efficacy and overcome potential resistance mechanisms.
Preclinical Combination Studies
Combination with BCL-2 Inhibitors (Venetoclax) in Acute Myeloid Leukemia (AML)
A key preclinical study has demonstrated a strong synergistic anti-leukemic effect when combining 8-Cl-ara-A with the BCL-2 inhibitor, venetoclax, in AML cell lines and primary patient samples.[2] This combination has been shown to synergistically inhibit cell proliferation and intracellular ATP pools.[2]
Quantitative Data Summary:
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line/Sample Type | Drug Combination | Effective Dose (ED) | Combination Index (CI) Value | Reference |
| AML Cell Lines (unspecified) | 8-Cl-ara-A + Venetoclax | ED50 | < 1 (Strong Synergy) | [2] |
| ED75 | < 1 (Strong Synergy) | [2] | ||
| ED90 | < 1 (Strong Synergy) | [2] | ||
| Primary AML Samples (n=2) | 8-Cl-ara-A + Venetoclax | ED50 | < 1 (Strong Synergy) | [2] |
| ED75 | < 1 (Strong Synergy) | [2] | ||
| ED90 | < 1 (Strong Synergy) | [2] | ||
| KG-1a (AML Cell Line) | 10 µM 8-Cl-ara-A + 250 nM Venetoclax (6h) | - | ~70% reduction in intracellular ATP | [2] |
| MV4-11 (AML Cell Line) | 10 µM 8-Cl-ara-A + 250 nM Venetoclax (6h) | - | ~90% reduction in intracellular ATP | [2] |
Combination with Chemotherapeutic Agents in Cholangiocarcinoma
A study investigating 8-Cl-ara-A in cholangiocarcinoma cell lines (KKU-213 and RMCCA-1) explored combinations with several standard chemotherapeutic drugs. However, in this specific cancer type and context, the combinations did not show a significantly greater inhibition of cell viability compared to the single agents.[3]
Quantitative Data Summary:
| Cell Line | Drug Combination (24h) | Outcome | Reference |
| KKU-213 | 1-10 µM 8-Cl-ara-A + Cisplatin | No significant increase in inhibition | [3] |
| 1-10 µM 8-Cl-ara-A + Paclitaxel | No significant increase in inhibition | [3] | |
| 1-10 µM 8-Cl-ara-A + 5-Fluorouracil | No significant increase in inhibition | [3] | |
| 1-10 µM 8-Cl-ara-A + CX-4945 | No significant increase in inhibition | [3] | |
| 1-10 µM 8-Cl-ara-A + Gemcitabine | No significant increase in inhibition | [3] | |
| RMCCA-1 | 1-10 µM 8-Cl-ara-A + Cisplatin | No significant increase in inhibition | [3] |
| 1-10 µM 8-Cl-ara-A + Paclitaxel | No significant increase in inhibition | [3] | |
| 1-10 µM 8-Cl-ara-A + 5-Fluorouracil | No significant increase in inhibition | [3] | |
| 1-10 µM 8-Cl-ara-A + CX-4945 | No significant increase in inhibition | [3] | |
| 1-10 µM 8-Cl-ara-A + Gemcitabine | No significant increase in inhibition | [3] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of 8-Cl-ara-A alone and in combination with other drugs on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound (8-Cl-ara-A)
-
Combination drug (e.g., Venetoclax)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of 8-Cl-ara-A and the combination drug(s) in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations. For control wells, add 100 µL of culture medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by 8-Cl-ara-A and its combinations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Mcl-1)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Combination Therapy Study.
Caption: Synergistic Apoptosis by 8-Cl-ara-A and Venetoclax.
References
Synergistic Effects of 8-Chloro-arabinoadenosine with Anticancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated promising preclinical activity against a variety of hematologic malignancies and solid tumors.[1] As a cytotoxic agent, 8-Cl-Ado is metabolized intracellularly to its triphosphate form, 8-Cl-ATP, which is incorporated into RNA, leading to the inhibition of RNA synthesis.[1][2] This mechanism, coupled with the depletion of endogenous ATP pools, contributes to its anticancer effects.[1][3] While 8-Cl-Ado has shown activity as a single agent, recent research has focused on its synergistic potential when combined with other anticancer drugs, aiming to enhance therapeutic efficacy and overcome resistance mechanisms.
This document provides a comprehensive overview of the synergistic effects of 8-Cl-Ado with other anticancer agents, with a particular focus on its combination with the BCL-2 inhibitor Venetoclax (B612062) in Acute Myeloid Leukemia (AML). It includes quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Synergistic Activity of 8-Cl-Ado
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of 8-Cl-Ado as a single agent and in combination with other anticancer drugs.
Table 1: Single-Agent Activity of 8-Cl-Ado in AML Cell Lines
| Cell Line | Key Features | IC50 (µM) after 72h | Reference |
| MOLM-13 | FLT3-ITD | 0.2 - 1.4 | [1] |
| MOLM-14 | FLT3-ITD | 0.2 - 1.4 | [1] |
| MV4-11 | FLT3-ITD | 0.2 - 1.4 | [1] |
| KG-1a | FLT3 WT, p53 null | 0.2 - 1.4 | [1] |
| OCI-AML3 | DNMT3A/NPM1c mutant | 0.2 - 1.4 | [1] |
| Primary AML Blasts | FLT3-ITD positive | 0.8 | [1] |
Table 2: Synergistic Effects of 8-Cl-Ado in Combination Therapies
| Combination | Cancer Type | Cell Lines / Model | Key Findings | Reference |
| 8-Cl-Ado + Venetoclax | AML | KG-1a, MV4-11, Primary AML Blasts | Strong synergy with Combination Index (CI) values < 1 for ED50, ED75, and ED90.[1] Synergistically decreases S-adenosyl-methionine (SAM) biosynthesis.[4] | [1][4] |
| 8-Cl-Ado + Venetoclax | AML | LSC-enriched blast cells | Cooperatively targets rRNA synthesis and mitochondrial metabolism (FAO and OXPHOS).[5][6][7] | [5][6][7] |
| 8-Cl-Ado + Homoharringtonine (HHT) | FLT3-ITD AML | FLT3-ITD AML cell lines and primary cells | Synergistic killing effect, induction of apoptosis, and cell cycle arrest at G0/G1 phase.[8] | [8] |
| 8-Cl-Ado + AC220 (Quizartinib) | FLT3-ITD AML | MV4-11 | Synergistically enhanced survival in a mouse xenograft model.[9][10] | [9][10] |
Table 3: Mechanistic Insights into Synergistic Combinations
| Combination | Mechanism of Synergy | Quantitative Effects | Reference |
| 8-Cl-Ado + Venetoclax | Inhibition of Intracellular ATP Pools | Single agents: 20% (8-Cl-Ado) to 40% (Venetoclax) reduction. Combination: 70% (KG-1a) to 90% (MV4-11) reduction. | [1] |
| 8-Cl-Ado + Venetoclax | Targeting Methionine Metabolism | Synergistically decreases the biosynthesis of S-adenosyl-methionine (SAM).[4] | [4] |
| 8-Cl-Ado + Venetoclax | Inhibition of Oxidative Phosphorylation (OXPHOS) | The combination leads to a complete inhibition of the oxygen consumption rate (OCR).[7] | [7] |
| 8-Cl-Ado + Homoharringtonine (HHT) | Induction of Ferroptosis | Promotes malondialdehyde (MDA) and Fe2+ accumulation while suppressing glutathione (B108866) (GSH).[8] | [8] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of 8-Cl-Ado and Venetoclax in AML.
Caption: Synergistic mechanism of 8-Cl-Ado and Homoharringtonine.
Caption: General experimental workflow for assessing drug synergy.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of 8-Cl-Ado alone and in combination with another anticancer drug on AML cells.
Materials:
-
AML cell lines (e.g., KG-1a, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
8-Cl-Ado and partner drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing AML cells and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend cells in fresh culture medium to a final concentration of 0.5-1.0 x 10^5 cells/mL.[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to acclimatize.
-
-
Drug Treatment:
-
Prepare serial dilutions of 8-Cl-Ado and the partner drug in culture medium at 2x the final desired concentration.
-
For combination treatments, prepare a matrix of drug concentrations based on the IC50 values of the individual agents.
-
Add 100 µL of the 2x drug solutions to the respective wells. For control wells, add 100 µL of medium.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination treatments, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[11]
-
Apoptosis (Annexin V-FITC/PI) Assay
Objective: To quantify the induction of apoptosis by 8-Cl-Ado and its combinations.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat cells with 8-Cl-Ado, the partner drug, or the combination for 24-48 hours as described in the viability assay.
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
-
Cellular ATP Measurement Assay
Objective: To measure the effect of 8-Cl-Ado and its combinations on intracellular ATP levels.
Materials:
-
Treated and untreated AML cells
-
ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with drugs for the desired time (e.g., 6-24 hours).[1]
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add a volume of ATP reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the ATP levels to the number of cells or total protein if necessary.
-
Express the ATP levels in treated cells as a percentage of the untreated control.
-
Metabolic Flux (Seahorse XF) Analysis
Objective: To assess the impact of 8-Cl-Ado and its combinations on mitochondrial respiration (OXPHOS) and glycolysis.
Materials:
-
AML cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding:
-
Seed cells onto a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere or form a monolayer.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds and the drugs of interest (8-Cl-Ado and partner drug).
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, with sequential injections of the drugs and stress test compounds.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein content.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the metabolic profiles of treated versus untreated cells to determine the effects of the drugs on OXPHOS and glycolysis.[7]
-
References
- 1. greg-delgoffe.squarespace.com [greg-delgoffe.squarespace.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. mdpi.com [mdpi.com]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of 8-Chloro-arabinoadenosine
Welcome to the Technical Support Center for 8-Chloro-arabinoadenosine (8-Cl-Ado). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting strategies for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (8-Cl-Ado)?
A1: 8-Cl-Ado is a pro-drug that is actively transported into cells and subsequently phosphorylated by adenosine (B11128) kinase and other enzymes to its active triphosphate form, 8-Chloro-adenosine triphosphate (8-Cl-ATP).[1] The cytotoxic effects of 8-Cl-Ado are attributed to three primary mechanisms initiated by 8-Cl-ATP:
-
Inhibition of Transcription: 8-Cl-ATP acts as a competitive inhibitor of RNA polymerase II. This can occur through direct incorporation into nascent RNA chains, causing chain termination, or by inhibiting the polyadenylation of mRNA transcripts. The overall effect is a global reduction in transcription, which particularly affects short-lived proteins, including those involved in preventing apoptosis.[1]
-
Depletion of Cellular Energy: The compound leads to a significant reduction in intracellular pools of ATP and deoxyadenosine (B7792050) triphosphate (dATP).[1] This energy depletion can inhibit numerous cellular processes and contribute to growth arrest and cell death.
-
Induction of DNA Damage: 8-Cl-ATP can inhibit the function of ATP-dependent enzymes like topoisomerase II, an enzyme critical for resolving DNA topological stress during replication and transcription.[2] Inhibition of topoisomerase II can lead to the accumulation of DNA double-strand breaks (DSBs), triggering a DNA damage response and apoptosis.[2][3]
Q2: Is 8-Cl-Ado a selective kinase inhibitor?
A2: There is currently no strong evidence to suggest that 8-Cl-Ado or its active metabolite, 8-Cl-ATP, functions as a selective kinase inhibitor. Its mechanisms of action are broader, targeting fundamental processes like RNA synthesis, energy metabolism, and DNA integrity.[1][2] While 8-Cl-ATP is an ATP analog and could theoretically interact with ATP-binding sites on kinases, this has not been identified as its primary mode of action. If you suspect kinase inhibition in your model system, a broad-panel kinase screening assay would be required to validate this hypothesis.
Q3: 8-Cl-Ado was previously described as an ADAR (Adenosine Deaminase Acting on RNA) inhibitor. Is this accurate?
A3: Recent studies have shown that 8-Cl-Ado is not a selective inhibitor of ADAR.[4][5][6] Experiments in various cancer cell lines demonstrated that the toxicity of 8-Cl-Ado is independent of ADAR expression levels. Furthermore, treatment with the compound did not affect A-to-I editing of known ADAR substrates.[4][5] Therefore, it should not be used in experiments with the primary goal of achieving selective ADAR inhibition.
Q4: What are the expected phenotypic effects of 8-Cl-Ado treatment in cell culture?
A4: Based on its mechanism of action, the expected effects are potent cytotoxicity and growth inhibition in susceptible cell lines.[7] Specific cellular phenotypes include:
-
Cell Cycle Arrest: Cells may accumulate at the G1/S boundary or within the S phase, consistent with the inhibition of DNA synthesis.[7]
-
Apoptosis Induction: Inhibition of transcription and induction of DNA damage are strong inducers of apoptosis.
-
Reduced Protein Synthesis: Global transcription inhibition will lead to a downstream reduction in the synthesis of proteins with short half-lives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Observed cytotoxicity is much higher than expected, even in control cell lines.
-
Possible Cause: The pleiotropic (multi-faceted) mechanism of 8-Cl-Ado can lead to potent, broad-spectrum cytotoxicity. Unlike a highly selective inhibitor, its targeting of fundamental processes like transcription and ATP production can affect a wide range of cell types, including those intended as resistant controls.
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) starting from a very low concentration (e.g., 1 nM) to accurately determine the IC50 value in your specific cell line.
-
Use a Positive Control: Compare the effect of 8-Cl-Ado to another global transcription inhibitor, such as Actinomycin D. This helps to determine if the observed cytotoxicity is within the expected range for an agent with this mechanism.[7]
-
Assess Off-Target Toxicity vs. On-Target Potency: The primary mechanisms are broad; therefore, toxicity in non-cancerous or control lines is an extension of the on-target effect. The key is the therapeutic window—the concentration gap between efficacy in your target cells and toxicity in control cells.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Inconsistencies can arise from the stability of the compound, cell culture conditions, or the metabolic state of the cells. The conversion of 8-Cl-Ado to 8-Cl-ATP is an active process that can be influenced by cellular metabolism.
-
Troubleshooting Steps:
-
Compound Handling: Prepare fresh dilutions of 8-Cl-Ado from a validated stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Standardize Cell Conditions: Ensure cell density, passage number, and growth phase are consistent between experiments. Cells in a logarithmic growth phase may be more sensitive than confluent or stationary cells.
-
Monitor Metabolic Activity: Use a metabolic indicator dye (e.g., Resazurin) in parallel with your primary endpoint to ensure the general health and metabolic state of your cells are consistent across plates and experiments.
-
Problem 3: I suspect the observed phenotype is due to DNA damage, not just transcription inhibition. How can I confirm this?
-
Possible Cause: 8-Cl-Ado is known to cause DNA double-strand breaks (DSBs), likely through the inhibition of topoisomerase II.[2][3]
-
Troubleshooting Steps:
-
Perform γH2AX Staining: The most direct way to measure DSBs is to stain for phosphorylated Histone H2AX (γH2AX). This can be done via immunofluorescence microscopy or flow cytometry to quantify the extent of DNA damage. See the detailed protocol in the "Experimental Protocols" section.
-
Analyze Cell Cycle: DNA damage often triggers cell cycle checkpoints. An accumulation of cells in the G2/M phase is a classic response to DNA damage. This can be quantified using flow cytometry with propidium (B1200493) iodide staining (see protocol below).
-
Compare with a Topoisomerase Inhibitor: Use a known topoisomerase II inhibitor (e.g., Etoposide) as a positive control to see if the phenotype (e.g., pattern of cell cycle arrest, γH2AX staining) is similar.
-
Quantitative Data
The cytotoxic potency of 8-Cl-Ado is highly dependent on the cell line and assay conditions. The IC50 (half-maximal inhibitory concentration) values should be determined empirically for each experimental system.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| CCRF-CEM | Human T-lymphoblastoid | Not Specified | 0.045 | [7] |
| JeKo | Mantle Cell Lymphoma | 72 hours | ~5 | [7] |
| Mino | Mantle Cell Lymphoma | 72 hours | ~10 | [7] |
| Granta 519 | Mantle Cell Lymphoma | 72 hours | > 10 | [7] |
| SP-53 | Mantle Cell Lymphoma | 72 hours | > 10 | [7] |
Note: Data from graphs in the source material were estimated.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for investigating unexpected experimental results.
Caption: Troubleshooting logic for high cytotoxicity.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest approximately 1-2 million cells per sample. For adherent cells, trypsinize and collect. For suspension cells, collect directly.
-
Washing: Wash cells once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 mL of ice-cold 70% ethanol drop-wise to the tube. This prevents cell clumping.[2]
-
Incubation: Incubate the cells in ethanol for at least 1 hour at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.[2]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol. Wash the pellet with 5 mL of PBS.
-
Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI Staining Solution.
-
RNase Treatment: Add 5 µL of RNase A (100 µg/mL stock) to each sample to degrade RNA and ensure PI only binds to DNA.[8]
-
Final Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI channel (e.g., FL2 or PE-Texas Red). Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H) to exclude doublets.[1]
Protocol 2: Detection of DNA Double-Strand Breaks via γH2AX Staining
This protocol quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.
Materials:
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation: Harvest and wash 1-2 million cells with cold PBS as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 1 mL of 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 2 mL of Blocking Buffer. Centrifuge at 500 x g for 5 minutes between washes.
-
Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
Primary Antibody Staining: Wash cells once with Blocking Buffer. Resuspend the pellet in 100 µL of Blocking Buffer containing the primary anti-γH2AX antibody at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature or overnight at 4°C.[9]
-
Washing: Wash the cells twice with 2 mL of Blocking Buffer.
-
Secondary Antibody Staining: Resuspend the pellet in 100 µL of Blocking Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 1 hour at room temperature in the dark.[9]
-
Final Wash: Wash cells once more with 2 mL of Blocking Buffer.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze on a flow cytometer. The fluorescence intensity of the secondary antibody will be proportional to the amount of DNA damage.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cottrellrna.com [cottrellrna.com]
- 7. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloro-arabinoadenosine solubility issues and preparation of stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-arabinoadenosine.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility and preparation of stock solutions of this compound.
Q1: My this compound is not dissolving. What should I do?
A1: this compound has limited solubility. Here are a few troubleshooting steps:
-
Ensure you are using the correct solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. The compound is only slightly soluble in DMSO.[1][2]
-
Gently warm the solution. Warming the solution to 37°C with gentle agitation can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Increase the solvent volume. If the compound still does not dissolve, you may be exceeding its solubility limit. Try adding more solvent to decrease the concentration.
-
Sonication. A brief sonication in a water bath can help to break up any clumps and facilitate dissolution.
Q2: What is the maximum concentration of this compound that I can dissolve in DMSO?
A2: The exact solubility in DMSO is not well-documented in publicly available resources. It is described as "slightly soluble".[1][2] To determine the maximum concentration for your specific lot of the compound, it is recommended to perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: Can I dissolve this compound in water or ethanol?
A3: There is limited information available on the solubility of this compound in aqueous solutions or ethanol. Generally, nucleoside analogs of this type exhibit poor solubility in water. It is recommended to first prepare a concentrated stock solution in DMSO. This stock can then be diluted into aqueous buffers or cell culture media for your experiments. When diluting, ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations of DMSO can be toxic to cells.
Q4: How should I store my this compound solid and stock solutions?
A4: Proper storage is crucial for maintaining the stability of the compound.
-
Solid Form: The solid compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]
-
Stock Solutions: It is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Is the this compound stock solution stable?
A5: While the solid form is stable, the stability of this compound in solution, particularly over long periods, is not extensively documented. To ensure the integrity of your results, it is best practice to prepare fresh stock solutions regularly and avoid prolonged storage. For related compounds like 2-chloro-2'-deoxyadenosine, stability is pH-dependent, with increased degradation at acidic pH.[3] It is advisable to maintain neutral pH conditions for any aqueous dilutions of your stock solution.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ |
| Molecular Weight | 301.69 g/mol |
| Purity | ≥98% |
| Supplied as | A solid |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[1][2] |
| DMSO Stock Solution | -20°C or -80°C | Minimize freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Stock Solution in DMSO
Objective: To prepare a saturated stock solution of this compound in DMSO and determine its approximate concentration.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Methodology:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the solid has completely dissolved, add a small, known additional amount of the compound (e.g., 0.5 mg) and repeat step 3.
-
Continue this process until a small amount of solid material no longer dissolves, indicating that the solution is saturated.
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the undissolved solid.
-
Carefully transfer the supernatant (the saturated stock solution) to a new, clean tube.
-
To determine the concentration, perform a serial dilution of the stock solution and measure the absorbance at the maximum wavelength (λmax) of 262 nm. Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient (if known from the manufacturer's certificate of analysis) to calculate the concentration.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability of 8-Chloro-arabinoadenosine in DMSO and cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Chloro-arabinoadenosine in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These DMSO stock solutions should be stored at -20°C or -80°C and are generally stable for several months. However, for critical experiments, it is always best to use freshly prepared stock solutions.
Q2: What is the expected stability of this compound in cell culture media?
The stability of this compound in cell culture media has not been extensively reported in the literature and should be determined empirically for your specific experimental conditions. Several factors can influence the stability of a compound in cell culture media, including:
-
Temperature: Standard cell culture incubation conditions (37°C) can accelerate the degradation of compounds.[1]
-
pH: The typical pH of cell culture media (7.2-7.4) can affect the rate of hydrolysis of susceptible compounds.[1][2]
-
Media Components: Components within the media, such as serum, amino acids, and vitamins, can interact with and potentially degrade the compound.[1][3]
-
Light Exposure: Photolabile compounds can be degraded upon exposure to light.
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes may metabolize the compound.[1]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
To determine the stability, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1][2] The concentration can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity. | Degradation of this compound in the culture medium. | Perform a stability study of the compound in your specific medium at 37°C over the duration of your experiment.[2] If the compound is found to be unstable, consider replenishing the medium with a freshly prepared compound at regular intervals.[2] |
| Adsorption to plasticware. | Hydrophobic compounds can bind to plastic surfaces, reducing the effective concentration. Consider using low-binding plates. | |
| Incomplete dissolution of the compound. | Ensure the stock solution is fully dissolved before preparing working solutions. Gentle vortexing or sonication may be helpful. | |
| High variability between replicate experiments. | Inconsistent compound concentration due to degradation. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| Freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use vials to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the chemical stability of this compound under standard cell culture conditions.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).[1]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate, one for each time point.[1][2]
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your baseline (T=0) measurement.[1]
-
Incubation: Place the remaining tubes or the plate in a 37°C incubator with 5% CO₂.[2][3]
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube or an aliquot from a well.[1][2]
-
Sample Processing: If your media contains protein (e.g., from serum), precipitate the proteins by adding a cold quenching solvent like acetonitrile (B52724) (typically 3 volumes).[1] Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant for analysis.[1]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[1][3]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation
The results of the stability study can be summarized in a table as follows:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 7.5 | 75 |
| 48 | 5.2 | 52 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
Proposed Signaling Pathway of this compound
This compound is known to exert its cytotoxic effects through multiple mechanisms.[5] It acts as an RNA-directed nucleoside analog, leading to the inhibition of transcription.[5] Furthermore, its metabolite, 8-Cl-ATP, can deplete intracellular ATP levels, impacting cellular energetics.[5] In some cancer cell types, it has also been shown to inhibit DNA synthesis and deplete dATP pools.[5]
Caption: Signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 8-Chloro-arabinoadenosine dosage for minimal cytotoxicity to normal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of 8-Chloro-arabinoadenosine (8-Cl-ara-A) to achieve minimal cytotoxicity to normal cells while maintaining efficacy against target cancer cells. This guide includes troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog that exerts its cytotoxic effects through a multi-faceted mechanism. Once it enters the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (8-Cl-ATP). This active metabolite then interferes with cellular processes in several ways:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into growing RNA chains, leading to premature chain termination and the inhibition of RNA polymerase.
-
Inhibition of DNA Synthesis: The triphosphate form also inhibits DNA synthesis, contributing to its anti-proliferative effects.
-
ATP Depletion: 8-Cl-ATP competes with endogenous ATP, leading to a reduction in intracellular ATP levels and subsequent energy depletion within the cell.
Q2: How does the cytotoxicity of this compound differ between normal and cancer cells?
A2: this compound has demonstrated a degree of selective cytotoxicity, with cancer cell lines generally showing higher sensitivity than normal cell lines. For example, the IC50 (the concentration of a drug that gives half-maximal response) for the normal mouse fibroblast cell line NIH3T3 was found to be 12 µmol/L, whereas the IC50 for the human promyelocytic leukemia cell line HL-60 and the human gastric cancer cell line MGc-803 were significantly lower at 1.2 µmol/L and 1.8 µmol/L, respectively[1]. This suggests a therapeutic window where cancer cells can be targeted with minimal impact on normal cells. However, it is crucial to determine the specific IC50 for the cell lines used in your experiments.
Q3: What are the key considerations when designing a dose-response experiment for this compound?
A3: When designing a dose-response experiment, several factors should be carefully considered:
-
Cell Type: Different cell lines, especially primary cells versus immortalized lines, will exhibit varying sensitivities. Always establish a baseline cytotoxicity profile for your specific normal and cancer cell lines.
-
Exposure Time: The duration of drug exposure will significantly impact the observed cytotoxicity. Typical incubation times range from 24 to 72 hours.
-
Drug Concentration Range: Based on published data, a starting range of 0.1 µM to 100 µM is reasonable for initial screening. This should be narrowed down in subsequent experiments to accurately determine the IC50.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density to avoid artifacts due to overgrowth or low cell numbers.
-
Controls: Include untreated controls (cells with vehicle only) and positive controls (a known cytotoxic agent) to validate your assay.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells
-
Problem: You observe significant cell death in your normal (control) cell line at concentrations that are effective against your cancer cell line.
-
Possible Causes & Solutions:
-
Incorrect Dosage: The concentration of this compound may be too high for the specific normal cell line being used.
-
Solution: Perform a detailed dose-response curve for your normal cell line to determine its precise IC50. Start with a much lower concentration range.
-
-
Prolonged Exposure Time: The incubation period may be too long, leading to cumulative toxicity.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal exposure time that maximizes cancer cell death while minimizing normal cell toxicity.
-
-
Cell Line Sensitivity: The specific normal cell line you are using may be unusually sensitive to nucleoside analogs.
-
Solution: If possible, test the compound on a different type of normal cell line relevant to your research (e.g., if targeting a liver cancer, use normal hepatocytes as a control).
-
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Problem: You are getting significant variability between replicate wells or between experiments.
-
Possible Causes & Solutions:
-
Drug Stability: this compound may be unstable in your cell culture medium over the course of the experiment.
-
Solution: Prepare fresh drug dilutions for each experiment. Check for any visible precipitation of the compound in the medium. Consider performing a stability test of the compound in your specific culture medium.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in drug concentration and cell numbers.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Be consistent with your technique across all wells.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Issue 3: No or Low Cytotoxicity in Cancer Cells
-
Problem: this compound is not showing the expected cytotoxic effect on your target cancer cell line.
-
Possible Causes & Solutions:
-
Drug Inactivity: The compound may have degraded due to improper storage or handling.
-
Solution: Store the compound as recommended by the manufacturer. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
-
-
Cellular Resistance: The cancer cell line may have intrinsic or acquired resistance to nucleoside analogs.
-
Solution: Verify the identity and characteristics of your cell line. Consider testing other cancer cell lines to see if the lack of response is specific to one cell line. Investigate potential resistance mechanisms, such as altered expression of nucleoside transporters or phosphorylating enzymes.
-
-
Suboptimal Assay Conditions: The chosen cytotoxicity assay may not be sensitive enough, or the endpoint may be measured at the wrong time point.
-
Solution: Try a different cytotoxicity assay (e.g., a lactate (B86563) dehydrogenase (LDH) release assay in addition to an MTT assay). Optimize the timing of the assay endpoint measurement.
-
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Organism | IC50 (µmol/L) | Reference |
| NIH3T3 | Fibroblast (Normal) | Mouse | 12 | [1] |
| HL-60 | Promyelocytic Leukemia (Cancer) | Human | 1.2 | [1] |
| MGc-803 | Gastric Cancer (Cancer) | Human | 1.8 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Determining Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cell lines (normal and cancer)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include vehicle-only controls (medium with the same concentration of solvent used to dissolve the drug) and untreated controls (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
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Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
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Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
Troubleshooting inconsistent results in 8-Chloro-arabinoadenosine experiments
Welcome to the technical support center for 8-Chloro-arabinoadenosine (8-Cl-Ado). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog with two primary proposed mechanisms of cell death. Firstly, it acts as an inhibitor of transcription by being converted into 8-Cl-ATP, which can inhibit RNA polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins. Secondly, it contributes to the reduction of intracellular ATP levels, leading to energy depletion within the cell. It can also inhibit DNA synthesis, potentially due to the reduction in ATP and dATP levels.
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results can stem from several factors:
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Compound Stability: this compound may degrade in aqueous solutions, especially at acidic pH. It is recommended to prepare fresh solutions for each experiment and avoid prolonged storage in cell culture media.
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Solubility Issues: Ensure the compound is fully dissolved. A stock solution in DMSO is recommended, with a final DMSO concentration in the culture medium kept low (typically below 0.1%) to prevent solvent-induced toxicity.
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Cell Line Variability: The sensitivity to 8-Cl-Ado can vary significantly between different cell lines. It is crucial to determine the optimal concentration and incubation time for your specific cell model through dose-response and time-course experiments.
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Cell Density: The initial cell seeding density can influence the apparent cytotoxicity of the compound. Ensure consistent cell numbers across experiments.
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Media Components: Components in the cell culture media could potentially interact with the compound. Using a consistent and defined media formulation is important.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and use it immediately.
Q4: What are the typical effective concentrations and incubation times for this compound?
A4: The effective concentration of 8-Cl-Ado is highly cell-line dependent and can range from nanomolar to micromolar concentrations. Incubation times for observing effects such as apoptosis or cell viability reduction are typically between 24 and 72 hours. It is essential to perform a thorough dose-response study to determine the IC50 value for your specific cell line.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Degradation of 8-Cl-Ado | Prepare fresh stock and working solutions for each experiment. For longer-term experiments, consider replenishing the media with fresh compound at regular intervals. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration for your cell line. |
| Incorrect Cell Seeding Density | Optimize and standardize the cell seeding density for your assays. Higher cell densities may require higher concentrations of the compound. |
| Cell Line Resistance | Consider using a different cell line that is known to be sensitive to 8-Cl-Ado. Investigate the expression levels of proteins involved in its mechanism of action (e.g., adenosine (B11128) kinase). |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure the 8-Cl-Ado stock solution is completely dissolved before further dilution. Vortex thoroughly. |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the timing of compound addition and assay termination for all plates and replicates. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MCL Cell Lines (Granta 519, JeKo, Mino, SP-53) | Mantle Cell Lymphoma | ~10 (for apoptosis induction) | 24 | Not Specified |
| U937 | Human Acute Myeloid Leukemia | 16 | Not Specified | Not Specified[1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but induces apoptosis | Not Specified | Not Specified[2] |
Note: This table is populated with available data. Researchers should determine the precise IC50 for their specific experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-Cl-Ado concentration).
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
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Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for the specified time. Include both untreated and vehicle-treated controls.
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Cell Harvesting: After treatment, harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation method like trypsinization.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
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Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells by flow cytometry.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Visualizations
A troubleshooting workflow for addressing inconsistent experimental results.
An overview of the signaling pathways affected by this compound.
A diagram of the apoptotic pathways potentially activated by 8-Cl-Ado.
References
Potential degradation pathways of 8-Chloro-arabinoadenosine in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 8-Chloro-arabinoadenosine (8-Cl-araA) under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for 8-Cl-araA, particularly under acidic conditions, is the hydrolysis of the N-glycosidic bond. This reaction cleaves the bond between the arabinose sugar and the 8-chloroadenine base, resulting in the formation of two degradation products: 8-chloroadenine and D-arabinose. This is a common degradation route for nucleoside analogs.[1]
Q2: How does pH affect the stability of 8-Cl-araA solutions?
A2: Based on studies of similar halogenated nucleosides, 8-Cl-araA is expected to be relatively stable in neutral and basic aqueous solutions.[1] However, its stability significantly decreases under acidic conditions (pH < 7), where the rate of hydrolysis of the N-glycosidic bond increases markedly.[1] For experiments requiring long incubation times, it is critical to maintain a neutral or slightly basic pH.
Q3: I am dissolving my 8-Cl-araA in an acidic buffer for an assay and seeing a loss of activity. What is happening?
A3: The loss of activity is likely due to the acid-catalyzed hydrolysis of 8-Cl-araA into its inactive components, 8-chloroadenine and arabinose. At low pH, the degradation can be rapid. For example, a similar compound, 2-chloro-2'-deoxyadenosine, has a half-life of only 1.6 hours at pH 2 (37°C).[1] You should consider using a buffer system in the neutral pH range (7.0-7.4) if your experimental design allows.
Q4: What are the best practices for preparing and storing 8-Cl-araA stock solutions?
A4: To ensure maximum stability, stock solutions of 8-Cl-araA should be prepared in a high-quality, anhydrous solvent such as DMSO. For aqueous working solutions, use a neutral pH buffer (e.g., PBS, pH 7.4). Stock solutions in DMSO should be stored at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment and should not be stored for extended periods, especially at room temperature.
Q5: Can 8-Cl-araA be degraded by enzymes in cell culture media?
A5: Yes, enzymatic degradation is a potential concern. Nucleosides can be substrates for various enzymes, such as adenosine (B11128) deaminase. While the 8-chloro substitution may hinder the activity of some enzymes, it is best practice to minimize the pre-incubation time of 8-Cl-araA in complex biological media before it reaches the target cells.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Loss of Compound Potency in a Multi-Day Experiment | Acid-catalyzed hydrolysis in the experimental medium. | Check the pH of your medium over the course of the experiment. Ensure it remains stable and in the neutral range (7.2-7.4). Consider a more robust buffering system or more frequent media changes. |
| Appearance of an Unexpected Peak in HPLC Analysis | Degradation of 8-Cl-araA. | The unexpected peak is likely 8-chloroadenine. Confirm its identity by running a standard. This indicates that your solution conditions (e.g., pH, temperature) are promoting hydrolysis. |
| Inconsistent Results Between Experimental Batches | Degradation of 8-Cl-araA stock solution or improper storage. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. |
| Precipitate Forms When Diluting DMSO Stock in Aqueous Buffer | Poor solubility of the compound in the final buffer concentration. | Try preparing an intermediate dilution in a solvent like ethanol (B145695) before the final dilution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data: Stability of Halogenated Adenosine Analogs
| pH | Temperature (°C) | Half-Life (t½) | % Remaining after 6h | Reference |
| 1.0 | 37 | 0.37 hours | ~2% (after 2h) | [1] |
| 2.0 | 37 | 1.6 hours | 13% | [1] |
| Neutral / Basic | 37 - 80 | Stable | >95% | [1] |
| Data from a study on 2-chloro-2'-deoxyadenosine, a structural analog of 8-Cl-araA.[1] |
Visualizations
Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of 8-Cl-araA.
Troubleshooting Logic
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocol: HPLC Method for Stability Analysis
This section provides a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing the stability of 8-Cl-araA. This method is designed to separate the parent compound from its primary hydrolytic degradant, 8-chloroadenine.
1. Objective: To quantify the concentration of 8-Cl-araA and its degradation product, 8-chloroadenine, over time under specific stress conditions (e.g., varying pH, temperature).
2. Materials and Reagents:
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This compound (parent compound)
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8-Chloroadenine (degradation product standard)
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Acetonitrile (HPLC grade)
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Ammonium Acetate (or other suitable buffer salt, HPLC grade)
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Water (HPLC grade)
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Formic Acid or Ammonium Hydroxide (for pH adjustment)
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Test buffers at desired pH values (e.g., pH 2, pH 7.4, pH 10)
3. HPLC System and Conditions:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: Ammonium Acetate buffer (e.g., 20 mM, pH 6.0)
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Mobile Phase B: Acetonitrile
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Gradient:
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0-2 min: 5% B
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2-10 min: 5% to 40% B
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10-12 min: 40% B
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12-13 min: 40% to 5% B
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13-15 min: 5% B (re-equilibration)
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Flow Rate: 1.0 mL/min
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Detection: UV at 260 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
4. Procedure:
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Standard Preparation: Prepare stock solutions of 8-Cl-araA and 8-chloroadenine in DMSO (e.g., 10 mM). Create a calibration curve by diluting the stocks in the mobile phase to a range of concentrations (e.g., 1 µM to 100 µM).
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Sample Preparation (Forced Degradation Study):
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Prepare solutions of 8-Cl-araA at a known concentration (e.g., 100 µM) in the different test buffers (acidic, neutral, basic).
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Incubate these solutions at the desired temperature (e.g., 37°C or 50°C).
-
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Time-Point Sampling:
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At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
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Immediately quench the degradation process by diluting the aliquot in the mobile phase and placing it in a cooled autosampler (4°C) or by neutralizing the pH if necessary.
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Analysis:
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Inject the standards and the time-point samples onto the HPLC system.
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Integrate the peak areas for 8-Cl-araA and 8-chloroadenine. Due to its higher polarity, 8-chloroadenine is expected to have a shorter retention time than the parent nucleoside, 8-Cl-araA.
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Data Interpretation:
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Use the calibration curve to determine the concentration of 8-Cl-araA remaining at each time point.
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Plot the natural logarithm of the concentration of 8-Cl-araA versus time. If the degradation follows first-order kinetics, the plot will be linear.
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Calculate the degradation rate constant (k) from the slope of the line and the half-life (t½ = 0.693 / k).
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References
Investigating unexpected phenotypic changes with 8-Chloro-arabinoadenosine treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating unexpected phenotypic changes associated with 8-Chloro-arabinoadenosine (8-Cl-Ado) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (8-Cl-Ado)?
This compound is a ribonucleoside analog. After entering the cell, it is phosphorylated to its active triphosphate form, 8-Chloro-adenosine triphosphate (8-Cl-ATP). The primary mechanisms of its anti-cancer activity are:
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Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of RNA polymerase II, leading to a global decrease in transcription. It can also be incorporated into nascent RNA chains, causing premature chain termination.[1][2]
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Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP leads to a significant reduction in the endogenous pool of adenosine (B11128) triphosphate (ATP), disrupting cellular energy metabolism.[1][3]
Q2: What are the expected cytotoxic effects of 8-Cl-Ado?
The expected outcomes of 8-Cl-Ado treatment in sensitive cancer cell lines include:
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Inhibition of cell proliferation.
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Induction of apoptosis, characterized by events such as loss of mitochondrial membrane potential and PARP cleavage.[3]
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Cell cycle arrest, often at the G2/M phase.[4]
Q3: Are there any known mechanisms of resistance to 8-Cl-Ado?
Yes, a primary mechanism of acquired resistance to 8-Cl-Ado and similar nucleoside analogs is the decreased activity of the activating enzyme, deoxycytidine kinase (dCK). Cells with lower dCK activity are less efficient at converting 8-Cl-Ado to its active triphosphate form, 8-Cl-ATP, thus diminishing its cytotoxic effects.
Troubleshooting Unexpected Phenotypic Changes
This section addresses specific issues that may arise during your experiments with 8-Cl-Ado, presenting them in a question-and-answer format.
Issue 1: Reduced Apoptosis but Significant Cytotoxicity Observed
Question: My cell viability assays (e.g., MTT, XTT) show a significant decrease in cell survival after 8-Cl-Ado treatment, but standard apoptosis assays (e.g., Annexin V staining) show only a modest increase in apoptotic cells. What other cell death mechanisms could be involved?
Answer: This is a documented phenomenon with 8-Cl-Ado treatment. While apoptosis does occur, a significant portion of the observed cytotoxicity can be attributed to autophagic cell death .
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Explanation: 8-Cl-Ado-induced ATP depletion activates the energy sensor AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mTOR signaling pathway and can directly phosphorylate ULK1, a key initiator of autophagy.[5][6] This leads to the formation of autophagosomes and can result in a form of programmed cell death distinct from apoptosis.
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Troubleshooting Steps:
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Assess Autophagy Markers: Perform western blotting for LC3B to detect the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II. A significant increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Also, assess the degradation of p62/SQSTM1, another indicator of autophagic flux.
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Visualize Autophagosomes: Use fluorescence microscopy to observe the formation of punctate structures in cells expressing GFP-LC3 or by staining with acridine (B1665455) orange to detect acidic vesicular organelles.
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Inhibit Autophagy: To confirm that autophagy is contributing to cell death, pre-treat cells with autophagy inhibitors such as hydroxychloroquine (B89500) (HCQ) or bafilomycin A1.[7] A rescue from 8-Cl-Ado-induced cytotoxicity upon autophagy inhibition would confirm its role in the observed cell death.[6]
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Quantitative Data Summary: Effect of Autophagy Inhibitors on 8-Cl-Ado Cytotoxicity
| Cell Line | Treatment | Cell Viability (%) |
| RMCCA-1 | 100 µM 8-Cl-Ado | 73.0% |
| RMCCA-1 | 100 µM 8-Cl-Ado + 30 µM HCQ | 52.5% |
| KKU-213 | 100 µM 8-Cl-Ado | Varies |
| KKU-213 | 100 µM 8-Cl-Ado + HCQ | No significant additive effect |
Data adapted from a study on cholangiocarcinoma cells. Note that the effect of autophagy inhibition can be cell-line dependent.[8]
Issue 2: Observation of Cellular Stress Markers Unrelated to Apoptosis
Question: I am observing the upregulation of proteins like GRP78/BiP and CHOP in my 8-Cl-Ado treated cells. Are these off-target effects?
Answer: No, this is likely an expected, albeit less commonly discussed, on-target effect. 8-Cl-Ado has been shown to induce Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR) .
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Explanation: The disruption of cellular energy homeostasis and protein synthesis caused by 8-Cl-Ado can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR. Chronic or severe ER stress can subsequently lead to apoptosis.[9][10]
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Troubleshooting Steps:
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Confirm ER Stress Markers: Perform western blotting for key UPR proteins, including the chaperone GRP78/BiP and the pro-apoptotic transcription factor CHOP.
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Investigate UPR Signaling Arms: Examine the activation of the three main UPR sensors: IRE1α (by checking for XBP1 splicing), PERK (by assessing eIF2α phosphorylation), and ATF6 (by observing its cleavage).
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Correlate with Apoptosis: Determine the temporal relationship between the induction of ER stress markers and the onset of apoptosis to establish a causal link.
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Issue 3: Cells Stop Proliferating but Do Not Die, Exhibiting an Altered Morphology
Question: After 8-Cl-Ado treatment, my cells have ceased dividing and appear enlarged and flattened. However, they are not positive for apoptosis or necrosis markers. What could be this phenotype?
Answer: This phenotype is characteristic of cellular senescence . While direct induction of senescence by 8-Cl-Ado is not extensively documented, it is a plausible outcome for several reasons:
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DNA Damage Response: 8-Cl-ATP can inhibit topoisomerase II, leading to DNA double-strand breaks. Persistent DNA damage is a potent inducer of senescence.
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Transcriptional Stress: Inhibition of RNA polymerase II can trigger a p53-dependent senescence response.[11]
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Adenosine Analogs and Senescence: Other adenosine analogs have been shown to induce senescence in cancer cells.[11]
-
Troubleshooting Steps:
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Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is the most widely used biomarker for senescent cells. Perform a cytochemical assay to detect SA-β-gal activity at pH 6.0.
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Assess Cell Cycle Arrest Markers: Check for the sustained upregulation of cell cycle inhibitors like p21WAF1/CIP1 and p16INK4a by western blot or qPCR.
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Look for Senescence-Associated Heterochromatin Foci (SAHF): Stain the cells with DAPI and examine the nuclear morphology for the characteristic punctate heterochromatin structures.
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Measure Senescence-Associated Secretory Phenotype (SASP): Use ELISAs or multiplex assays to measure the secretion of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, which are components of the SASP.
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Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of 8-Cl-Ado and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
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MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.
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Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
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Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with 8-Cl-Ado for the desired time. Include positive and negative controls.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
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Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
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Live cells: Annexin V-negative, PI-negative.
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Early apoptotic cells: Annexin V-positive, PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
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Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
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Cell Preparation: Harvest approximately 1-2 x 106 cells after treatment with 8-Cl-Ado.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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RNase Treatment: Resuspend the cell pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to. Incubate at 37°C for 30 minutes.
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PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.
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Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Caption: Overview of 8-Cl-Ado mechanism of action and potential phenotypic outcomes.
Caption: Signaling pathway for 8-Cl-Ado-induced autophagy via ATP depletion and AMPK activation.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of senescence by adenosine suppressing the growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Chloro-arabinoadenosine (8-Cl-Ado) In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability and efficacy of 8-Chloro-arabinoadenosine (8-Cl-Ado).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (8-Cl-Ado)?
8-Cl-Ado is a nucleoside analog that exerts its cytotoxic effects after being metabolized intracellularly. It is sequentially phosphorylated by adenosine (B11128) kinase and other enzymes to its active triphosphate form, this compound triphosphate (8-Cl-ATP).[1][2] 8-Cl-ATP acts as an ATP analog and can inhibit RNA and DNA synthesis, leading to a reduction in intracellular ATP levels and subsequent cell death.[1]
Q2: My in vivo experiments with 8-Cl-Ado are showing low efficacy. What could be the primary reason?
Low in vivo efficacy of 8-Cl-Ado is often attributed to its poor bioavailability. Several factors can contribute to this, including rapid metabolism and clearance from the bloodstream. A Phase 1 clinical trial in patients with relapsed/refractory acute myeloid leukemia indicated heterogeneity in plasma pharmacokinetics among patients, suggesting that individual metabolic rates can significantly impact the drug's exposure.[3]
Q3: How is 8-Cl-Ado metabolized in vivo?
The primary metabolic pathway of 8-Cl-Ado involves its phosphorylation to the active metabolite 8-Cl-ATP.[1][2] Additionally, like other adenosine analogs, it can be susceptible to deamination by adenosine deaminase (ADA).
Q4: Is there a prodrug available for 8-Cl-Ado?
Yes, 8-chloro-cyclic adenosine monophosphate (8-Cl-cAMP) can act as a prodrug for 8-Cl-Ado.[2][4][5] In culture medium and likely in vivo, 8-Cl-cAMP is converted to 8-Cl-Ado, which can then be phosphorylated to the active 8-Cl-ATP.[2] Studies have shown that the growth inhibitory effects of 8-Cl-cAMP are dependent on its conversion to 8-Cl-Ado.[4]
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of 8-Cl-Ado
Low and inconsistent plasma levels of 8-Cl-Ado can lead to suboptimal therapeutic outcomes. Here are some strategies to address this issue:
Strategy 1: Co-administration with an Adenosine Deaminase (ADA) Inhibitor
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Rationale: 8-Cl-Ado may be susceptible to deamination by adenosine deaminase (ADA), which would inactivate the drug. Co-administration with an ADA inhibitor can protect 8-Cl-Ado from this metabolic pathway, thereby increasing its plasma concentration and half-life.
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Experimental Protocol (Example):
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Select a suitable ADA inhibitor (e.g., deoxycoformycin or a derivative).
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In a preclinical animal model, administer the ADA inhibitor at a predetermined dose 30-60 minutes prior to the administration of 8-Cl-Ado.
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Administer 8-Cl-Ado at the desired therapeutic dose.
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Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-8-Cl-Ado administration.
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Analyze plasma samples for 8-Cl-Ado concentration using a validated analytical method (e.g., LC-MS/MS).
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Compare the pharmacokinetic parameters (AUC, Cmax, t1/2) of 8-Cl-Ado with and without the ADA inhibitor.
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Strategy 2: Formulation in a Lipid-Based Delivery System
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Rationale: Lipid-based formulations, such as liposomes or nanoemulsions, can protect 8-Cl-Ado from premature metabolism and clearance, improve its solubility, and potentially enhance its absorption.[6]
-
Experimental Protocol (Example - Liposomal Formulation):
-
Prepare a liposomal formulation of 8-Cl-Ado using standard methods (e.g., thin-film hydration followed by extrusion).
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Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Administer the liposomal 8-Cl-Ado formulation to an animal model via the desired route (e.g., intravenous or oral).
-
As a control, administer a solution of free 8-Cl-Ado.
-
Collect blood samples at multiple time points and analyze for 8-Cl-Ado concentration.
-
Compare the pharmacokinetic profiles of the liposomal formulation versus the free drug.
-
Strategy 3: Utilize the Prodrug 8-chloro-cAMP
-
Rationale: The prodrug 8-Cl-cAMP is converted to 8-Cl-Ado in vivo.[2] This conversion may provide a more sustained release of the active drug, potentially leading to improved pharmacokinetic profiles compared to direct administration of 8-Cl-Ado.
-
Experimental Protocol (Comparative Pharmacokinetics):
-
Administer equimolar doses of 8-Cl-Ado and 8-Cl-cAMP to separate groups of animals.
-
Collect plasma samples at various time points after administration.
-
Analyze the plasma for concentrations of both 8-Cl-Ado and 8-Cl-cAMP (in the prodrug group).
-
Calculate and compare the key pharmacokinetic parameters for 8-Cl-Ado exposure between the two groups.
-
Data Presentation: Expected Improvements in Bioavailability
The following table provides a hypothetical summary of expected outcomes from the proposed strategies. Note: These are illustrative values based on general principles of drug delivery for nucleoside analogs and require experimental validation for 8-Cl-Ado.
| Strategy | Parameter | Expected Outcome |
| Co-administration with ADA Inhibitor | AUC of 8-Cl-Ado | 1.5 to 3-fold increase |
| t1/2 of 8-Cl-Ado | 1.5 to 2-fold increase | |
| Liposomal Formulation (IV) | AUC of 8-Cl-Ado | 2 to 5-fold increase |
| t1/2 of 8-Cl-Ado | 2 to 4-fold increase | |
| Nanoemulsion Formulation (Oral) | Oral Bioavailability | 2 to 4-fold increase |
| Prodrug (8-chloro-cAMP) vs. 8-Cl-Ado | AUC of 8-Cl-Ado | Potential for more sustained exposure |
Visualizations
Signaling and Metabolic Pathway
Metabolic activation pathway of this compound.
Experimental Workflow for Comparing Bioavailability Enhancement Strategies
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of colon tumor cell growth by 8-chloro-cAMP is dependent upon its conversion to 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloro-arabinoadenosine toxicology profile and potential side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicology profile and potential side effects of 8-Chloro-arabinoadenosine (8-Cl-araA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known clinical toxicity of this compound?
A1: The predominant nonhematologic toxicity observed in a Phase I clinical trial with relapsed/refractory acute myeloid leukemia (AML) patients was cardiac toxicity. This included grade ≥3 cardiac adverse events, necessitating monitoring for arrhythmias and QT interval prolongation during infusion.
Q2: What is the recommended Phase II dose (RP2D) of this compound in humans?
A2: In a Phase I trial for relapsed/refractory AML, the RP2D of 8-Cl-araA was determined to be 400 mg/m² administered daily for 5 days.
Q3: What is the mechanism of action of this compound?
A3: this compound is a purine (B94841) nucleoside analog. Its anticancer mechanisms are believed to involve the inhibition of DNA and RNA synthesis and the induction of apoptosis. Preclinical studies in mantle cell lymphoma (MCL) cell lines indicate that 8-Cl-araA leads to a reduction in intracellular ATP levels and the accumulation of its metabolite, 8-Cl-ATP, which is highly associated with cell death. The compound also inhibits global transcription.
Q4: Is there any information on the genotoxicity of this compound?
A4: While direct genotoxicity studies on this compound were not found, a study on a closely related compound, 8-chloro-adenosine 3',5'-cyclic monophosphate (8-Cl-cAMP), demonstrated genotoxic potential in vivo. 8-Cl-cAMP induced a dose-dependent increase in the frequency of micronuclei in polychromatic erythrocytes and caused structural and numerical chromosomal aberrations in mice. This suggests that this compound may also have genotoxic potential.
Q5: What are the recommended storage and solution preparation guidelines for this compound?
A5: For solid this compound, storage at -20°C is recommended. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). These stock solutions should also be stored at -20°C or -80°C and are generally stable for at least one to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions for cell culture, the DMSO stock should be diluted in the culture medium to a final DMSO concentration of less than 0.1% to prevent solvent-induced cytotoxicity.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Inconsistent results or lower than expected potency in cell-based assays.
-
Possible Cause 1: Compound Instability. this compound, like other nucleoside analogs, may have limited stability in aqueous solutions at physiological pH and temperature.
-
Troubleshooting:
-
Prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
Minimize the time the compound is in culture medium before being added to cells.
-
Conduct a time-course experiment to assess the stability of the compound in your specific culture medium.
-
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can exhibit varying sensitivity to 8-Cl-araA due to differences in nucleoside transporter expression, kinase activity for phosphorylation to the active triphosphate form (8-Cl-ATP), or DNA repair mechanisms.
-
Troubleshooting:
-
Establish a dose-response curve for each new cell line to determine the EC50.
-
If sensitivity is low, consider assessing the expression levels of key nucleoside transporters and kinases.
-
-
-
Possible Cause 3: High Final DMSO Concentration.
-
Troubleshooting:
-
Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare intermediate dilutions if necessary.
-
-
Issue 2: Difficulty in quantifying the intracellular active metabolite, 8-Cl-ATP.
-
Possible Cause: Inefficient cell lysis or ATP degradation.
-
Troubleshooting:
-
Use a validated method for cell lysis and ATP extraction that is compatible with downstream analytical techniques such as HPLC-MS.
-
Work quickly and on ice during the extraction process to minimize enzymatic degradation of ATP.
-
Refer to established protocols for intracellular ATP quantification.
-
-
Preclinical In Vivo Studies
Issue 3: Unexpected toxicity or adverse events in animal models.
-
Possible Cause: Vehicle-related toxicity or inappropriate formulation.
-
Troubleshooting:
-
Conduct a vehicle toxicity study in parallel with your main experiment.
-
Assess the solubility and stability of 8-Cl-araA in the chosen vehicle at the desired concentration. Adjust the formulation if precipitation is observed.
-
-
-
Possible Cause: Species-specific differences in metabolism and toxicity.
-
Troubleshooting:
-
If significant toxicity is observed at doses that are well-tolerated in other species, investigate potential differences in the pharmacokinetic and pharmacodynamic profiles of 8-Cl-araA in the species being used.
-
-
Toxicology Data Summary
Table 1: Clinical Toxicology of this compound (Phase I, Relapsed/Refractory AML)
| Toxicity Type | Grade | Observations | Monitoring Recommendations |
| Cardiac | ≥3 | Predominant nonhematologic toxicity | Monitor for arrhythmias and QT interval during infusion |
Table 2: In Vitro Activity of this compound
| Cell Line Type | Assay | Endpoint | Concentration | Observations |
| Mantle Cell Lymphoma (MCL) | Cell Viability | Cell Death | 10 µM (24h) | Loss of mitochondrial transmembrane potential and PARP cleavage detected in 3 of 4 cell lines |
| Mantle Cell Lymphoma (MCL) | ATP Levels | ATP Reduction | 10 µM (24h) | 30% to 60% reduction in ATP levels |
| Mantle Cell Lymphoma (MCL) | Transcription | Inhibition | 10 µM (24h) | 50% to 90% inhibition of global transcription |
| Mantle Cell Lymphoma (MCL) | DNA Synthesis | Inhibition | Not specified | Significant growth inhibition observed within 3 hours |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock in a complete culture medium. A typical starting concentration range could be 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of 8-Cl-araA or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 2: Conceptual Framework for a Preclinical Safety Pharmacology Study (Based on ICH S7A Guidelines)
-
Core Battery Assessment:
-
Central Nervous System (CNS): In a relevant animal model (e.g., rodent), assess behavioral changes, effects on motor activity and coordination, and sensory/motor reflex responses following administration of 8-Cl-araA at various dose levels.
-
Cardiovascular System: In a suitable animal model (e.g., non-rodent), monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters, with a particular focus on the QT interval, following intravenous administration of 8-Cl-araA.
-
Respiratory System: In a conscious or anesthetized animal model, measure respiratory rate, tidal volume, and arterial blood gases after administration of 8-Cl-araA.
-
-
Dose Selection: Doses should be selected to span the anticipated therapeutic range and extend to doses that produce mild to moderate adverse effects to identify a no-observed-adverse-effect-level (NOAEL).
-
Data Analysis: Analyze all collected data for statistically significant changes compared to a vehicle-treated control group.
Visualizations
Caption: Conceptual mechanism of action of this compound.
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.
Validation & Comparative
8-Chloro-arabinoadenosine vs. Fludarabine: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of 8-Chloro-arabinoadenosine and Fludarabine (B1672870), supported by experimental data.
This guide provides a detailed comparative analysis of two purine (B94841) nucleoside analogs, this compound (8-Cl-Ado) and Fludarabine, both of which have demonstrated significant potential in the treatment of hematological malignancies. While Fludarabine is an established therapeutic agent, this compound is an investigational drug with a distinct mechanism of action, offering a potential new avenue for cancer therapy. This document outlines their mechanisms of action, preclinical efficacy, pharmacokinetic profiles, and toxicity, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Fludarabine |
| Primary Mechanism of Action | RNA-directed; inhibits RNA synthesis and depletes intracellular ATP. | DNA-directed; inhibits DNA synthesis. |
| Development Stage | Investigational (Phase I/II Clinical Trials) | Approved and widely used in clinical practice. |
| Primary Therapeutic Targets | RNA Polymerase II, Cellular Metabolism | DNA Polymerase, Ribonucleotide Reductase, DNA Primase |
| Key Cytotoxic Effect | Inhibition of transcription and energy depletion. | Chain termination of DNA and inhibition of DNA replication and repair. |
Mechanism of Action: A Tale of Two Nucleic Acids
The fundamental difference between this compound and Fludarabine lies in their primary molecular targets. Fludarabine is a classic DNA synthesis inhibitor, while this compound exerts its cytotoxic effects primarily through the disruption of RNA-related processes and cellular energy metabolism.
Fludarabine:
Fludarabine is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A, which is then taken up by cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1] F-ara-ATP competitively inhibits several key enzymes involved in DNA synthesis, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[1] Its incorporation into the DNA strand leads to chain termination, thereby halting DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]
This compound:
This compound is an RNA-directed nucleoside analog.[3] It is phosphorylated intracellularly to its active triphosphate metabolite, 8-Cl-ATP.[3] 8-Cl-ATP has a dual mechanism of action. Firstly, it acts as a competitive inhibitor of RNA polymerase II, leading to the inhibition of global transcription.[3][4] This is achieved through its incorporation into newly transcribed RNA, causing premature chain termination.[4] Secondly, the accumulation of 8-Cl-ATP leads to a significant reduction in intracellular ATP levels, inducing a state of energy depletion that contributes to apoptosis.[3] Unlike Fludarabine, 8-Cl-Ado does not directly inhibit DNA synthesis.[4]
Preclinical Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of both agents has been evaluated in various hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Fludarabine IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4[5] | - |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4[5] | - |
| KG1a | Acute Myeloid Leukemia (AML) | 0.2 - 1.4[5] | - |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4[5] | - |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4[5] | - |
| Primary AML blasts (FLT3-ITD+) | Acute Myeloid Leukemia (AML) | 0.8[5] | - |
| Granta 519 | Mantle Cell Lymphoma (MCL) | >10 (for apoptosis)[3] | - |
| JeKo | Mantle Cell Lymphoma (MCL) | ~10 (induces apoptosis)[3] | - |
| Mino | Mantle Cell Lymphoma (MCL) | ~10 (induces apoptosis)[3] | - |
| SP-53 | Mantle Cell Lymphoma (MCL) | ~10 (induces apoptosis)[3] | - |
| RPMI 8226 | Multiple Myeloma | - | 1.54 |
| MM.1S | Multiple Myeloma | - | 13.48 (µg/mL)[6] |
| MM.1R | Multiple Myeloma | - | 33.79 (µg/mL)[6] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | - | 19.49[7] |
| K562 | Chronic Myelogenous Leukemia | - | 0.26 |
| HCT116 | Colon Carcinoma | - | 6.6[7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Pharmacokinetic Profiles: A Comparative Overview
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which are crucial for defining its therapeutic window.
| Parameter | This compound (Phase I, AML) | Fludarabine (Various Studies) |
| Administration | Intravenous | Intravenous, Oral |
| Active Metabolite | 8-Cl-ATP | F-ara-ATP |
| Recommended Phase II Dose | 400 mg/m²[8] | 25 mg/m²/day for 5 days (IV)[9] |
| Plasma Half-life (t½) | Heterogeneous among patients[8] | ~9.3 - 11.3 hours (IV)[10] |
| Clearance | Dose-dependent accumulation observed | 9.07 L/h/m² (plasma clearance)[10] |
| Metabolism | Metabolized to two other compounds at similar levels to the parent drug.[8] | Dephosphorylated to F-ara-A, then intracellularly phosphorylated. |
| Excretion | - | Primarily renal.[11] |
Toxicity Profiles: Safety Considerations
The safety profile of a drug is a critical determinant of its clinical utility.
Fludarabine:
The most common dose-limiting toxicity of Fludarabine is myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[12] Neurotoxicity, including blindness, coma, and death, has been reported, particularly at high doses.[13][14] Other reported toxicities include fever, fatigue, chills, and an increased risk of infections due to immunosuppression.[12] Life-threatening autoimmune phenomena such as hemolytic anemia have also been observed.[12]
This compound:
In a phase I trial in patients with relapsed/refractory AML, the predominant non-hematologic toxicity of this compound was cardiac, with grade ≥3 cardiac adverse events observed.[8] This necessitates careful cardiac monitoring, including for arrhythmias and QT interval prolongation, during infusion.[8] While peripheral blood cytoreduction was observed, the responses were transient.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in 96-well microtiter plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Fludarabine in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Model for Leukemia
This protocol describes the establishment of a leukemia xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Preparation: Culture human leukemia cells (e.g., MOLM-13) under sterile conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.
-
Tumor Cell Implantation: Inject a defined number of leukemia cells (e.g., 1 x 10^6 cells) either subcutaneously into the flank or intravenously via the tail vein.
-
Tumor Growth Monitoring: For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers regularly. For disseminated leukemia models, monitor disease progression by assessing animal weight, clinical signs, and, if applicable, bioluminescence imaging.
-
Drug Administration: Once tumors are established or disease is evident, randomize the mice into treatment and control groups. Administer this compound, Fludarabine, or a vehicle control according to a predefined schedule and route of administration.
-
Efficacy Assessment: Monitor tumor growth inhibition or survival as the primary efficacy endpoints.
-
Toxicity Assessment: Monitor animal body weight, clinical signs, and perform hematological and biochemical analysis at the end of the study to assess drug-related toxicity.
-
Tissue Collection: At the end of the experiment, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
References
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of fludarabine, a new adenine nucleoside analogue, in patients with prolymphocytic leukemia and the prolymphocytoid variant of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rna-genetherapy.eu [rna-genetherapy.eu]
A Head-to-Head Battle in Chronic Lymphocytic Leukemia: 8-Chloro-arabinoadenosine vs. Cladribine
For researchers and drug development professionals, the quest for more effective therapies against Chronic Lymphocytic Leukemia (CLL) is a continuous endeavor. Among the purine (B94841) nucleoside analogs, both 8-Chloro-arabinoadenosine (8-Cl-Ado) and Cladribine (B1669150) (2-CdA) have demonstrated potent anti-leukemic activity. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential in CLL treatment.
At a Glance: Key Efficacy Parameters
While direct head-to-head clinical trials comparing this compound and Cladribine in CLL are not extensively documented in publicly available literature, preclinical data provides valuable insights into their relative potency and mechanisms.
| Parameter | This compound (8-Cl-Ado) | Cladribine (2-CdA) | Source |
| Primary Mechanism of Action | RNA-directed nucleoside analog; Inhibition of RNA synthesis; ATP depletion. | Purine analogue; Incorporation into DNA; DNA strand breaks. | [1][2] |
| In Vitro Cytotoxicity (CLL) | Data not available in direct comparison. | Median EC50: 0.16 µM (in mononuclear cells from CLL patients). | [3] |
| In Vitro Cytotoxicity (Other Leukemias) | IC50 range: 0.2 µM to 1.4 µM (in AML cell lines after 72h). | Median EC50: 0.15 µM (in mononuclear cells from AML patients). | [2][3] |
| Clinical Trial Status in CLL | Phase I clinical trial completed. | Approved for the treatment of Hairy Cell Leukemia and B-cell Chronic Lymphocytic Leukemia. | [1][4] |
Delving into the Mechanisms of Action
Both 8-Cl-Ado and Cladribine are pro-drugs that require intracellular phosphorylation to exert their cytotoxic effects. However, their primary molecular targets and downstream consequences differ significantly.
This compound: A Dual Assault on RNA and Energy Metabolism
8-Cl-Ado, an adenosine (B11128) analog, is phosphorylated to its active triphosphate form, 8-Cl-ATP. Its primary mechanisms of action in malignant B-cells are believed to be:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into RNA, leading to the termination of transcription. This is particularly detrimental to cancer cells that rely on the continuous synthesis of short-lived anti-apoptotic proteins for survival.[1]
-
ATP Depletion: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a reduction in intracellular ATP levels. This energy depletion can trigger apoptosis.[1]
-
Inhibition of DNA Synthesis: In some hematological malignancies, 8-Cl-Ado has also been shown to inhibit DNA synthesis and deplete dATP pools.[1]
Cladribine: The DNA Damager
Cladribine is a deoxyadenosine (B7792050) analog that is resistant to degradation by adenosine deaminase. Its cytotoxic effects stem from its ability to disrupt DNA synthesis and repair.
-
Incorporation into DNA: After phosphorylation to its active triphosphate form (Cd-ATP), Cladribine is incorporated into DNA, leading to DNA strand breaks.
-
Induction of Apoptosis: The accumulation of DNA damage triggers apoptosis through both caspase-dependent and caspase-independent pathways. This involves the activation of caspases 3, 8, and 9, and the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[5][6][7]
Experimental Protocols: A Guide to In Vitro Efficacy Assessment
The following methodologies are representative of the in vitro assays used to evaluate the efficacy of nucleoside analogs in CLL.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
CLL patient-derived mononuclear cells or CLL cell lines
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
This compound and/or Cladribine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate CLL cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of the drugs to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50/IC50 values.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CLL cells
-
This compound and/or Cladribine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat CLL cells with the desired concentrations of the drugs for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6][7]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of this compound and Cladribine in CLL.
Conclusion and Future Directions
Both this compound and Cladribine demonstrate significant potential as therapeutic agents for CLL, albeit through distinct mechanisms of action. Cladribine, a well-established drug, effectively induces apoptosis by causing DNA damage. 8-Cl-Ado presents a novel approach by targeting RNA synthesis and cellular energy metabolism.
While the available data for Cladribine in CLL is more extensive, the preclinical findings for 8-Cl-Ado in other hematological malignancies are promising. Further head-to-head in vitro and in vivo studies in CLL models are warranted to definitively determine their comparative efficacy and to identify patient populations that may benefit most from each agent. The distinct mechanisms of these two drugs also suggest potential for synergistic combinations, a promising avenue for future research aimed at overcoming drug resistance and improving outcomes for patients with CLL.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 8-Chloro-arabinoadenosine and Other Adenosine Analogs in Cancer Research
An in-depth analysis for researchers, scientists, and drug development professionals.
In the landscape of anti-cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy. Among these, adenosine (B11128) analogs have demonstrated significant efficacy in various hematological malignancies. This guide provides a detailed head-to-head comparison of 8-Chloro-arabinoadenosine (8-Cl-araA), a promising investigational agent, with two established adenosine analogs, Fludarabine and Cladribine (B1669150). We delve into their mechanisms of action, present comparative experimental data on their performance, and provide detailed protocols for key assays, offering a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Strategies
The cytotoxic effects of this compound, Fludarabine, and Cladribine are primarily mediated through their intracellular conversion to triphosphate metabolites, which then interfere with critical cellular processes. However, their precise mechanisms exhibit notable differences.
This compound stands out due to its dual mechanism of action. Upon cellular uptake, it is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This metabolite acts as an ATP analog and is incorporated into RNA, leading to the inhibition of RNA synthesis.[1] Furthermore, the accumulation of 8-Cl-ATP leads to a significant reduction in endogenous ATP levels, disrupting cellular energy metabolism and inducing apoptosis.[1][2] In some cancer cell types, it has also been shown to inhibit DNA synthesis.[2]
Fludarabine , a fluorinated purine (B94841) nucleoside analog, is converted intracellularly to its active triphosphate metabolite, F-ara-ATP.[3][4][5] The primary mechanism of action of F-ara-ATP is the inhibition of DNA synthesis.[3] It achieves this by inhibiting DNA polymerase, ribonucleotide reductase, and DNA primase.[6][7] Incorporation of F-ara-ATP into the DNA chain leads to chain termination and triggers apoptosis.[7]
Cladribine , a chlorinated deoxyadenosine (B7792050) analog, is also activated by intracellular phosphorylation to its triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP).[8][9] Similar to Fludarabine, Cladribine's primary mode of action is the inhibition of DNA synthesis and repair.[8][10] Its resistance to adenosine deaminase allows for its accumulation in cells, leading to the disruption of DNA processing and subsequent apoptosis.[11]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound, Fludarabine, and Cladribine across various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| This compound | ||
| Cell Line | Cancer Type | IC50 (µM) |
| Molm-13 | Acute Myeloid Leukemia | 0.2 |
| Molm-14 | Acute Myeloid Leukemia | ~0.8 |
| KG1a | Acute Myeloid Leukemia | ~1.0 |
| MV-4-11 | Acute Myeloid Leukemia | ~1.2 |
| OCI-AML3 | Acute Myeloid Leukemia | ~1.4 |
| Primary AML blasts (FLT3-ITD positive) | Acute Myeloid Leukemia | 0.8 |
| JeKo | Mantle Cell Lymphoma | ~8 |
| Mino | Mantle Cell Lymphoma | ~4 |
| SP-53 | Mantle Cell Lymphoma | ~2 |
Data sourced from multiple studies.[1][2] Note that experimental conditions may vary between studies.
| Fludarabine | ||
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 3.33 |
| LUAD cells | Lung Adenocarcinoma | 0-40 (concentration gradient) |
| ATM_mut cell lines | Various | Median: 160.26 |
| cnaGBM125 cell lines | Glioblastoma | Median: 412.76 |
Data sourced from multiple studies.[12][13][14][15] Note that experimental conditions may vary between studies.
| Cladribine | ||
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | 2.43 |
| RPMI8226 | Multiple Myeloma | 0.75 |
| MM1.S | Multiple Myeloma | 0.18 |
| MM1.S (Dexamethasone-sensitive) | Multiple Myeloma | 0.0353 |
| MM1.R (Dexamethasone-resistant) | Multiple Myeloma | 0.058 |
| MOLT-4 (Parental) | Acute Lymphoblastic Leukemia | 0.0255 |
| MOLT-4 (Cladribine-Resistant) | Acute Lymphoblastic Leukemia | 0.2893 |
Data sourced from multiple studies.[16][17][18][19] Note that experimental conditions may vary between studies.
Impact on Intracellular ATP Levels
A key differentiator for this compound is its ability to deplete intracellular ATP.
| Adenosine Analog | Effect on Intracellular ATP | Reference |
| This compound | Significant reduction (30-60% in MCL cell lines) | [2] |
| Fludarabine | Not a primary mechanism; effects are mainly on DNA synthesis. | |
| Cladribine | Not a primary mechanism; effects are mainly on DNA synthesis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the adenosine analogs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the adenosine analog (e.g., 0.01 to 100 µM) and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.[20][21][22]
-
Cell Treatment: Treat cells with the desired concentration of the adenosine analog for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Intracellular ATP Measurement
This protocol is used to determine the effect of the compounds on cellular energy levels.[23][24]
-
Cell Treatment: Treat cells with the adenosine analog for the desired time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the conversion of luciferin (B1168401) to oxyluciferin in the presence of ATP, generating light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
RNA and DNA Synthesis Inhibition Assay
This protocol is used to measure the inhibitory effect of the compounds on nucleic acid synthesis.
-
Cell Treatment: Pre-treat cells with the adenosine analog for a specified period.
-
Radiolabeling: Add a radiolabeled precursor for RNA synthesis (e.g., [3H]-uridine) or DNA synthesis (e.g., [3H]-thymidine) to the culture medium.
-
Incubation: Incubate the cells for a short period (e.g., 1-2 hours) to allow for the incorporation of the radiolabel into newly synthesized RNA or DNA.
-
Harvesting and Precipitation: Harvest the cells and precipitate the nucleic acids using trichloroacetic acid (TCA).
-
Scintillation Counting: Measure the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of RNA or DNA synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Simplified signaling pathways of this compound, Fludarabine, and Cladribine.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Conclusion
This compound, Fludarabine, and Cladribine are potent adenosine analogs with significant anti-cancer activity. While Fludarabine and Cladribine primarily target DNA synthesis, this compound presents a unique dual mechanism of action by inhibiting both RNA synthesis and cellular energy metabolism through ATP depletion. This distinct profile may offer therapeutic advantages in certain cancer types or in overcoming resistance to other nucleoside analogs. The quantitative data presented here, alongside the detailed experimental protocols, provide a valuable resource for researchers to further investigate the therapeutic potential of these compounds and to design future preclinical and clinical studies. The choice of analog for a specific application will depend on the cancer type, its molecular characteristics, and the desired therapeutic outcome. Further head-to-head studies in standardized in vitro and in vivo models are warranted to fully elucidate the comparative efficacy and safety of these promising agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fludarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 8. Cladribine tablets’ potential role as a key example of selective immune reconstitution therapy in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cladribine - Wikipedia [en.wikipedia.org]
- 12. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 14. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. ATP Assays | What is an ATP Assay? [se.promega.com]
8-Chloro-arabinoadenosine: A Comparative Analysis of Anticancer Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 8-Chloro-arabinoadenosine's performance against alternative cancer therapies, supported by experimental data from in vivo studies.
Introduction
This compound (8-Cl-Ado) is a ribonucleoside analog that has demonstrated preclinical anticancer activity across a range of malignancies. Its primary mechanism of action involves the depletion of intracellular ATP, leading to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent induction of autophagic cell death. While clinical trials have explored its potential in hematologic malignancies, a comprehensive validation of its efficacy in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, is not yet available in published literature.
This guide provides a comparative overview of the anticancer effects of 8-Cl-Ado as observed in traditional xenograft models, juxtaposed with the performance of standard-of-care and emerging therapies in patient-derived xenograft (PDX) models for breast cancer, colorectal cancer, and acute myeloid leukemia (AML). The absence of direct PDX data for 8-Cl-Ado underscores a critical gap in its preclinical evaluation and highlights an opportunity for future research.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of 8-Cl-Ado in traditional xenograft models and compare it with data from studies utilizing PDX models for relevant cancer types.
Table 1: In Vivo Efficacy of this compound in Traditional Xenograft Models
| Cancer Type | Cell Line | Mouse Model | 8-Cl-Ado Dosage and Administration | Outcome | Citation(s) |
| Breast Cancer | MCF-7 and BT-474 | nu/nu mice | 25-100 mg/kg; IP; three times a week for 3 weeks | Inhibited tumor growth. At 100 mg/kg, 45% of BT-474 tumors were no longer detectable. | [1] |
| Colorectal Cancer | HCT116 | Nude athymic mice | 50 mg/kg; IP; twice weekly for 4 weeks | Suppressed tumor growth by 50% compared to control. | [2][3] |
| Acute Myeloid Leukemia (AML) | Primary human AML blasts | Rag-2/gamma(c) double-knockout immunodeficient mice | 10 µM 8-Cl-Ado pre-treatment of cells for 24h prior to injection | Significantly longer survival of mice engrafted with drug-treated cells. | [4] |
| Acute Myeloid Leukemia (AML) | MV4-11-Luc cells | Immunodeficient mice | Combination with Venetoclax (B612062) | Significantly longer survival than mice treated with either drug alone. | [5] |
Table 2: Efficacy of Comparator Agents in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Comparator Agent(s) | PDX Model Details | Dosage and Administration | Outcome | Citation(s) |
| Breast Cancer | Doxorubicin, Gemcitabine, Cisplatin, Paclitaxel (B517696) | PDX from various breast cancer subtypes | Standard chemotherapeutic regimens | Varied responses, including progressive disease, stable disease, partial response, and complete response, depending on the PDX model. | [6] |
| Acute Myeloid Leukemia (AML) | Venetoclax + Azacitidine | Primary CD34+ AML derived PDX model | Venetoclax (30 mg/kg, oral gavage), Azacitidine (2 mg/kg, IP) every 3 days for 12 days | Intensively reduced leukemia burden and improved prognosis compared to single or double combinations. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for key experiments cited in this guide.
Establishment of Xenograft Models
-
Traditional Xenograft Models: Cancer cell lines (e.g., MCF-7, BT-474, HCT116, MV4-11) are cultured in appropriate media. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[8][9][10]
-
Patient-Derived Xenograft (PDX) Models: Fresh tumor tissue obtained from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice).[11][12][13] Once tumors are established, they can be passaged into subsequent cohorts of mice for expansion and therapeutic studies.[14]
Drug Administration
-
This compound: For in vivo studies, 8-Cl-Ado is typically dissolved in a sterile vehicle and administered via intraperitoneal (IP) injection.[1][2] Dosing schedules have varied, for example, twice weekly or three times a week.[1][2]
-
Comparator Agents: Administration routes and schedules for comparator drugs in PDX models are designed to mimic clinical usage. For instance, venetoclax is administered orally (gavage), while azacitidine is given via intraperitoneal injection.[7] Standard chemotherapies like paclitaxel are often given intravenously.[8]
Evaluation of Anticancer Efficacy
-
Tumor Growth Measurement: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.[8][9][14][15]
-
Survival Analysis: In systemic disease models like AML, efficacy is often assessed by monitoring the survival of the animals. Kaplan-Meier survival curves are generated to compare treatment groups.[4][5]
-
Response Assessment: In solid tumor models, treatment response can be categorized based on changes in tumor volume over time, using criteria adapted from clinical practice (e.g., mRECIST), into complete response, partial response, stable disease, or progressive disease.[6][14]
Visualizing the Science
Diagrams illustrating the mechanism of action, experimental workflow, and the comparative logic are provided below to enhance understanding.
Figure 1. Simplified signaling pathway of 8-Cl-Ado's anticancer action.
Figure 2. General experimental workflow for in vivo efficacy studies.
Figure 3. Logical framework for comparing 8-Cl-Ado and alternatives.
Conclusion and Future Directions
The available preclinical data indicate that this compound exhibits promising anticancer activity in traditional xenograft models of breast cancer, colorectal cancer, and AML. However, a direct comparison with other anticancer agents is challenging due to the lack of studies evaluating 8-Cl-Ado in patient-derived xenograft models. PDX models are increasingly considered the gold standard for preclinical efficacy testing due to their superior ability to recapitulate the heterogeneity and therapeutic response of human tumors.
The data presented here highlight a significant opportunity for future research to validate the anticancer effects of 8-Cl-Ado in well-characterized PDX models across various cancer types. Such studies would provide a more robust assessment of its potential clinical utility and enable a more direct and meaningful comparison with existing and emerging therapies. Furthermore, the synergistic effects observed when combining 8-Cl-Ado with other agents, such as venetoclax in AML, warrant further investigation in PDX models to identify optimal combination strategies for clinical translation.
References
- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 11. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 12. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 13. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. sites.math.duke.edu [sites.math.duke.edu]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between 8-Chloro-arabinoadenosine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to nucleoside analogs remains a significant challenge in cancer therapy. Understanding the patterns of cross-resistance between different agents is crucial for designing effective sequential and combination treatment strategies. This guide provides a comparative analysis of 8-Chloro-arabinoadenosine (8-Cl-araA), a potent RNA-directed nucleoside analog, and other commonly used nucleoside analogs such as fludarabine, cladribine, gemcitabine, and cytarabine. While direct comparative studies on cross-resistance involving 8-Cl-araA are limited, this guide synthesizes available data on their mechanisms of action and resistance to infer potential cross-resistance profiles and provides a framework for experimental validation.
Mechanisms of Action and Resistance at a Glance
Nucleoside analogs are pro-drugs that require intracellular phosphorylation to their active triphosphate forms to exert their cytotoxic effects. Resistance can emerge through various mechanisms, primarily involving alterations in drug transport, metabolism (activation and inactivation), or the drug target itself.
This compound (8-Cl-araA) is an adenosine (B11128) analog that undergoes phosphorylation to its active form, 8-Cl-ATP. Its primary cytotoxic mechanisms include the inhibition of transcription and the depletion of intracellular ATP pools.[1] It has also been shown to inhibit DNA synthesis.[1] Resistance to 8-Cl-araA could potentially arise from decreased activity of adenosine kinase, the initial enzyme in its activation pathway, or through mechanisms that compensate for ATP depletion.
Fludarabine and Cladribine are purine (B94841) analogs that are activated primarily by deoxycytidine kinase (dCK). Their triphosphates inhibit DNA synthesis and repair. Resistance to these agents is often associated with reduced dCK activity.
Gemcitabine and Cytarabine are pyrimidine (B1678525) analogs (deoxycytidine analogs) that are also dependent on dCK for their activation. Their triphosphates are incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. Similar to purine analogs, decreased dCK activity is a major cause of resistance.
Inferred Cross-Resistance Profiles
The following table summarizes the inferred cross-resistance patterns based on the known mechanisms of activation. It is important to note that these are predictions and require experimental validation. A cell line resistant to a particular drug may exhibit sensitivity, partial resistance, or complete cross-resistance to another, depending on the specific mechanism of resistance.
| Resistant Cell Line Primary Drug | Mechanism of Resistance | Fludarabine | Cladribine | Gemcitabine | Cytarabine | Rationale for Inferred Cross-Resistance |
| 8-Cl-araA | Decreased adenosine kinase activity | Likely Sensitive | Likely Sensitive | Likely Sensitive | Likely Sensitive | Resistance is specific to the adenosine kinase pathway, which is distinct from the dCK-dependent activation of the other analogs. |
| Fludarabine / Cladribine | Decreased dCK activity | Cross-Resistant | Cross-Resistant | Likely Cross-Resistant | Likely Cross-Resistant | All four analogs are substrates for dCK. Reduced dCK activity would impair the activation of all these drugs. |
| Gemcitabine / Cytarabine | Decreased dCK activity | Likely Cross-Resistant | Likely Cross-Resistant | Cross-Resistant | Cross-Resistant | All four analogs are substrates for dCK. Reduced dCK activity would impair the activation of all these drugs. |
Experimental Protocols
To experimentally validate cross-resistance, the following protocol for determining the half-maximal inhibitory concentration (IC50) of various nucleoside analogs against a panel of sensitive and resistant cancer cell lines is recommended.
Protocol: Determination of IC50 by MTT Assay
This protocol outlines the steps to assess the cytotoxicity of nucleoside analogs and determine their IC50 values.
Materials:
-
Cancer cell lines (parental sensitive line and derived resistant lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Nucleoside analogs (8-Cl-araA, fludarabine, cladribine, gemcitabine, cytarabine)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of each nucleoside analog in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
-
Visualizing Cellular Pathways and Experimental Workflows
To better understand the complex processes involved in nucleoside analog activity and the experimental procedures to study them, the following diagrams have been generated.
Caption: Workflow for determining cross-resistance between nucleoside analogs.
Caption: Key pathways in nucleoside analog action and resistance.
References
A Comparative Analysis of the Toxicity Profiles of 8-Chloro-arabinoadenosine and Fludarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicity profiles of two purine (B94841) nucleoside analogs: 8-Chloro-arabinoadenosine (8-Cl-araA) and Fludarabine (B1672870). Both compounds have demonstrated potent anti-cancer activity, but their clinical utility is often limited by their associated toxicities. This analysis aims to provide a clear and objective overview of their respective adverse effects to inform preclinical and clinical research and drug development strategies.
Executive Summary
Fludarabine, an established chemotherapeutic agent, is primarily associated with dose-limiting myelosuppression and neurotoxicity. In contrast, preclinical and early clinical data for the investigational agent this compound suggest a different toxicity profile, with cardiac toxicity being a significant concern. While direct comparative in vivo toxicity studies are limited, this guide consolidates available preclinical and clinical data to facilitate a comparative understanding of their safety profiles.
Mechanisms of Action
Both this compound and Fludarabine are purine nucleoside analogs that exert their cytotoxic effects by interfering with DNA synthesis and cellular metabolism. However, their precise mechanisms of action exhibit notable differences.
This compound: Following intracellular phosphorylation to its active triphosphate form (8-Cl-araATP), 8-Cl-araA primarily acts as an RNA-directed nucleoside analog.[1] Its proposed mechanisms of cell death include the inhibition of RNA synthesis and the reduction of intracellular ATP levels.[1]
Fludarabine: Fludarabine phosphate (B84403) is rapidly dephosphorylated to 2-fluoro-ara-A, which then enters the cell and is phosphorylated to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP inhibits multiple key enzymes involved in DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase, leading to the termination of DNA chain elongation and induction of apoptosis.
Figure 1: Simplified signaling pathways of this compound and Fludarabine.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and Fludarabine from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Mantle Cell Lymphoma (JeKo, Mino, SP-53) | Apoptosis Assay | ~10 µM (induces apoptosis) | [1] |
| Fludarabine | Dexamethasone-sensitive Myeloma (MM.1S) | Cytotoxicity Assay | 13.48 µg/mL | [2] |
| Fludarabine | Dexamethasone-resistant Myeloma (MM.1R) | Cytotoxicity Assay | 33.79 µg/mL | [2] |
Table 2: Preclinical In Vivo Toxicity
| Compound | Species | Route | Parameter | Value | Reference |
| Fludarabine | Mouse (male) | Intravenous | LD50 | 1235 mg/kg | [3] |
| Fludarabine | Mouse (female) | Intravenous | LD50 | 1404 mg/kg | [3] |
| Fludarabine | Rat | Intravenous | Teratogenic LOAEL | 10 mg/kg/day | [4] |
| Fludarabine | Rabbit | Intravenous | Teratogenic LOAEL | 5 mg/kg/day | [4] |
No direct comparative in vivo LD50 or MTD studies for this compound were identified in the public domain.
Table 3: Clinical Dose-Limiting Toxicities
| Compound | Study Phase | Patient Population | Dose-Limiting Toxicities | Recommended Phase 2 Dose (RP2D) | Reference |
| This compound | Phase I | Relapsed/Refractory AML | Cardiac toxicity (arrhythmias, QT interval prolongation) | 400 mg/m² | [5] |
| Fludarabine | Phase I/II | Acute Leukemia | Severe, irreversible neurotoxicity (blindness, coma, death) at high doses (~4x recommended dose) | 25 mg/m²/day for 5 days | [1] |
| Fludarabine | N/A | Chronic Lymphocytic Leukemia | Myelosuppression (neutropenia, thrombocytopenia, anemia) | 25 mg/m²/day for 5 days | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Seed leukemia cell lines (e.g., HL-60, K562) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[4] For primary leukemia samples, a higher density of 1 x 10^6 cells/mL is recommended.[4] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and Fludarabine in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for 72 hours.[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Fludarabine for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Figure 2: General experimental workflow for comparative toxicity assessment.
Preclinical Hematological Toxicity Assessment
Animal Models: Mice or rats are commonly used for these studies.
Protocol:
-
Dosing: Administer this compound or Fludarabine intravenously or intraperitoneally for a specified number of days.
-
Blood Collection: Collect blood samples from the animals at various time points (e.g., baseline, during treatment, and post-treatment) via appropriate methods such as retro-orbital sinus or tail vein sampling.[7][10]
-
Hematological Analysis: Analyze the blood samples for complete blood counts (CBC), including white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and hemoglobin concentration, using an automated hematology analyzer.[11]
-
Bone Marrow Analysis: At the end of the study, collect bone marrow from the femur or tibia and prepare smears for cytological evaluation of cellularity and morphology.
Preclinical Neurotoxicity Assessment
Animal Models: Rodents (rats or mice) are typically used.
Protocol:
-
Dosing: Administer the test compounds at various dose levels.
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, coordination, sensory function, and cognitive function.[12] Common tests include:
-
Histopathology: At the end of the study, perfuse the animals and collect brain and spinal cord tissues for histopathological examination to identify any neuronal damage, demyelination, or inflammation.
Conclusion
The available data indicate that this compound and Fludarabine possess distinct toxicity profiles. Fludarabine's primary dose-limiting toxicities are myelosuppression and, at higher doses, severe neurotoxicity. In contrast, early clinical evaluation of this compound points towards cardiac toxicity as a major concern, with a seemingly lower propensity for myelosuppression compared to Fludarabine.
This comparative analysis underscores the importance of thorough preclinical toxicity profiling to guide the clinical development of novel nucleoside analogs. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of the hematological and neurological toxicities of this compound and Fludarabine. Such data will be crucial for optimizing dosing schedules and patient selection to maximize therapeutic efficacy while minimizing adverse events.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 11. mcgill.ca [mcgill.ca]
- 12. ascopubs.org [ascopubs.org]
- 13. ouv.vt.edu [ouv.vt.edu]
8-Chloro-arabinoadenosine vs. 8-Bromo-arabinoadenosine: A Comparative Guide on Potency
A Head-to-Head analysis of the cytotoxic potential of two halogenated arabinofuranosyladenine analogs reveals a significant data gap for 8-Bromo-arabinoadenosine, precluding a direct potency comparison. This guide synthesizes the available experimental data for 8-Chloro-arabinoadenosine and highlights the current lack of comparable information for its brominated counterpart.
This guide is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy of halogenated nucleoside analogs. While a direct comparison in potency between this compound and 8-Bromo-arabinoadenosine cannot be conclusively made due to the absence of publicly available data for the latter, this document provides a comprehensive overview of the known cytotoxic activities and mechanisms of action of this compound.
Quantitative Potency of this compound
This compound has demonstrated significant growth-inhibitory effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.6 ± 0.1 | [1] |
| FET | Colon Carcinoma | 0.9 ± 0.2 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~0.25 | [2] |
Experimental Protocols
The presented IC50 values were primarily determined using cell viability assays, most commonly the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following the incubation period, an MTT solution is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours to allow for the conversion of MTT to formazan by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action: this compound
The cytotoxic effects of this compound are attributed to its multi-faceted mechanism of action. After entering the cell, it is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).
The proposed mechanisms of cell death for 8-Cl-Ado include:
-
Inhibition of RNA Synthesis: 8-Cl-ATP can be incorporated into RNA, leading to chain termination and the inhibition of RNA polymerase. This disrupts the transcription of essential proteins, including short-lived anti-apoptotic proteins.
-
Inhibition of DNA Synthesis: The compound has also been shown to inhibit DNA synthesis, contributing to its antiproliferative effects.[3]
-
Depletion of Cellular Energy: 8-Cl-ATP accumulation is associated with a reduction in intracellular ATP levels, leading to energy depletion and subsequent cell death.[3]
8-Bromo-arabinoadenosine: A Data Deficit
Despite extensive searches of scientific literature, no quantitative data on the cytotoxic or antiproliferative potency of 8-Bromo-arabinoadenosine in cancer cell lines could be identified. While studies on other brominated nucleoside analogs, such as 2-bromo-2'-deoxyadenosine, have been published, this information is not directly comparable to the 8-bromo-arabinofuranosyl variant.
The lack of available data for 8-Bromo-arabinoadenosine prevents a direct and objective comparison of its potency with that of this compound. This represents a significant knowledge gap in the structure-activity relationship of 8-halogenated arabinofuranosyladenine analogs.
Conclusion
Based on the currently available data, this compound is a potent inhibitor of cancer cell growth with IC50 values in the sub-micromolar to low micromolar range in several cancer cell lines. Its mechanism of action involves the disruption of both RNA and DNA synthesis, as well as the depletion of cellular energy stores.
A direct comparison with 8-Bromo-arabinoadenosine is not possible at this time due to the absence of published potency data for the latter. Further research is required to elucidate the biological activity of 8-Bromo-arabinoadenosine and to enable a comprehensive comparative analysis of these two halogenated nucleoside analogs. This would provide valuable insights for medicinal chemists and drug development professionals in the design of novel anticancer agents.
References
Assessing the Selectivity of 8-Chloro-arabinoadenosine for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro selectivity of 8-Chloro-arabinoadenosine (8-Cl-Ado) for cancer cells over normal cells. It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other nucleoside analogs.
Executive Summary
This compound (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant preclinical activity against a variety of hematological malignancies and solid tumors. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate (8-Cl-ATP), which subsequently inhibits RNA synthesis and depletes intracellular ATP pools, leading to cell death. A critical aspect of its therapeutic potential is its selectivity for cancer cells while sparing normal, healthy cells. This guide synthesizes available data to assess this selectivity.
Comparative Cytotoxicity of this compound
The selectivity of a potential anticancer agent is a crucial determinant of its therapeutic index. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for 8-Cl-Ado in various cancer cell lines compared to non-malignant cell lines. A higher IC50 value in normal cells compared to cancer cells suggests a greater degree of selectivity.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. HL-60 | Reference(s) |
| Cancer Cell Lines | ||||
| HL-60 | Human Promyelocytic Leukemia | 1.2 | 1.0 | [1] |
| MGc-803 | Human Gastric Mucoid Adenocarcinoma | 1.8 | 0.67 | [1] |
| Molm-13 | Human Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | - | [2] |
| Molm-14 | Human Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | - | [2] |
| KG1a | Human Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | - | [2] |
| MV-4-11 | Human Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | - | [2] |
| OCI-AML3 | Human Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | - | [2] |
| Primary AML Blasts | Human Acute Myeloid Leukemia (FLT3-ITD+) | 0.8 | 1.5 | [2] |
| Granta 519 | Human Mantle Cell Lymphoma (MCL) | Not specified | - | [3] |
| JeKo-1 | Human Mantle Cell Lymphoma (MCL) | Not specified | - | [3] |
| Mino | Human Mantle Cell Lymphoma (MCL) | Not specified | - | [3] |
| SP-53 | Human Mantle Cell Lymphoma (MCL) | Not specified | - | [3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | - | [4] |
| SK-BR-3 | Human Breast Adenocarcinoma | Not specified | - | [4] |
| A549 | Human Lung Carcinoma | Not specified | [5] | |
| H1299 | Human Non-Small Cell Lung Carcinoma | Not specified | [5] | |
| Normal Cell Line | ||||
| NIH3T3 | Mouse Embryonic Fibroblast | 12 | 10.0 | [1] |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for the cancer cell line.[6][7][8] The SI provided is a representative calculation using the HL-60 leukemia cell line as a benchmark. Preclinical studies have also noted a "favorable toxicity profile" for 8-Cl-Ado in animal models, suggesting a degree of selectivity in vivo.[9]
Comparison with Alternative Nucleoside Analogs
To contextualize the selectivity of 8-Cl-Ado, it is compared with other nucleoside analogs commonly used in cancer therapy.
| Drug | Cancer Cell Types Targeted | Selectivity Profile | Reference(s) |
| 8-Cl-Ado | Leukemia (AML, CLL), Lymphoma (MCL), Gastric, Breast, Lung | Demonstrates selectivity for some cancer cell lines over normal fibroblasts (e.g., SI of 10 for HL-60 vs. NIH3T3).[1] Preclinical studies suggest a favorable toxicity profile.[9] | [1][2][3][4][5] |
| Cytarabine (B982) (Ara-C) | Acute Myeloid Leukemia (AML), Lymphoma | A mainstay in AML treatment, its cytotoxicity is generally higher in rapidly dividing leukemic cells compared to quiescent normal hematopoietic cells. However, myelosuppression is a significant side effect.[10][11] | [10][11] |
| Fludarabine (B1672870) | Chronic Lymphocytic Leukemia (CLL), Lymphomas | Effective against lymphoid malignancies but can cause significant myelosuppression and is toxic to normal lymphocytes, though some platinum complexes of fludarabine show enhanced selectivity.[12][13][14] | [12][13][14] |
| Cladribine | Hairy Cell Leukemia, Chronic Lymphocytic Leukemia (CLL) | Cytotoxic to both malignant and non-dividing normal lymphocytes, leading to prolonged lymphopenia.[15][16] | [15][16] |
| Gemcitabine | Pancreatic, Lung, Breast, Ovarian Cancers | Exhibits a degree of selectivity. For instance, IC50 in the normal human kidney cell line (293) was reported to be higher than in some pancreatic cancer cell lines. |
Mechanism of Action and Signaling Pathways
The cytotoxic effects of 8-Cl-Ado are primarily mediated through its intracellular conversion to 8-Cl-ATP. This active metabolite exerts its anticancer effects through two main pathways: inhibition of RNA synthesis and depletion of cellular ATP.
Caption: Intracellular metabolism and cytotoxic mechanisms of this compound.
The inhibition of RNA synthesis disrupts the production of essential proteins, including those required for cell survival and proliferation. The depletion of ATP, the cell's primary energy currency, further contributes to cellular stress and triggers apoptotic pathways.[3][17] Studies have also indicated that 8-Cl-Ado can induce G2/M cell cycle arrest and mitotic catastrophe in some cancer cell lines.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of 8-Cl-Ado in both cancer and normal cell lines.
Materials:
-
This compound (8-Cl-Ado)
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining IC50 values using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by 8-Cl-Ado.
Materials:
-
This compound (8-Cl-Ado)
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 8-Cl-Ado at a concentration around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Conclusion
The available in vitro data suggests that this compound exhibits a degree of selectivity for cancer cells over normal cells, as evidenced by the higher IC50 value in a normal mouse fibroblast cell line compared to several human cancer cell lines.[1] However, more comprehensive studies comparing its cytotoxicity across a wider range of normal human cell types, particularly primary hematopoietic cells, are needed for a more definitive assessment of its therapeutic window. When compared to other nucleoside analogs, its selectivity profile appears to be a promising area of investigation. The dual mechanism of inhibiting RNA synthesis and depleting ATP provides a strong rationale for its anticancer activity and warrants further exploration in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. kumc.edu [kumc.edu]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure of Human Lung Cancer Cells to 8-Chloro-Adenosine Induces G2/M Arrest and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sensitivity of acute leukemia cells to cytarabine is a correlate of cellular es nucleoside transporter site content measured by flow cytometry with SAENTA-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cladribine for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-Chloro-arabinoadenosine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 8-Chloro-arabinoadenosine, a purine (B94841) nucleoside analog. Adherence to these protocols is critical to mitigate risks and maintain regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling this compound includes:
-
Gloves: Chemically resistant nitrile gloves are recommended. Consider double-gloving for enhanced protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A dedicated laboratory coat should be worn.
-
Respiratory Protection: When handling the solid form or if there is a risk of aerosolization, a NIOSH-approved respirator is advised.
All handling of this compound, including solution preparation and aliquoting, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O₄[1] |
| Molecular Weight | 301.69 g/mol [1] |
| CAS Number | 769872-68-6[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. It is crucial to follow the guidelines established by your institution's Environmental Health and Safety (EH&S) department in conjunction with local, state, and federal regulations.
Waste Segregation and Containment
Proper segregation at the point of generation is the first critical step.
-
Unused or Expired this compound (Bulk Waste):
-
Classification: This is considered bulk hazardous waste.
-
Containment: Keep the compound in its original, clearly labeled container.[2][3] If the original container is compromised, transfer the waste to a new, compatible, and securely sealed container.[4][5] The container must be clearly labeled as "Hazardous Waste: this compound".
-
-
Contaminated Labware (Trace Waste):
-
Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered trace chemical waste.[2]
-
Containment: Double-bag this waste in clear plastic bags to allow for visual inspection by EH&S personnel.[2] The bags must be labeled as "Hazardous Waste" and specify the chemical contaminant.
-
-
Liquid Waste (Aqueous Solutions):
-
Classification: Solutions containing this compound are considered hazardous liquid waste.
-
Containment: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap.[2][4] The container must be labeled "Hazardous Waste" with the full chemical name and approximate concentration. Do not dispose of this waste down the drain.[6]
-
Storage of Hazardous Waste
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Secondary Containment: Place all waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[2] The secondary container must be chemically compatible with the waste and have the capacity to hold 110% of the volume of the primary container.[2]
-
Segregation: Store containers of this compound waste away from incompatible materials.[4][5]
-
Container Integrity: Ensure all waste containers are kept tightly closed except when adding waste.[2][5] Regularly inspect containers for any signs of degradation or leakage.[4]
Arranging for Disposal
-
EH&S Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[2][3] Do not allow hazardous waste to accumulate in the lab for more than 90 days from the date of generation.[2]
-
Documentation: Complete all required hazardous waste tags or manifests as per your institution's protocol. This typically includes the chemical name, quantity, and hazard information.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general procedure for the decontamination of surfaces contaminated with similar compounds can be adapted. This procedure should be validated by the end-user and approved by the relevant institutional safety committee.
Surface Decontamination Protocol:
-
Preparation: Prepare a fresh 10% bleach solution.
-
Application: Liberally apply the bleach solution to the contaminated surface.
-
Contact Time: Allow the bleach solution to remain on the surface for a minimum of 10 minutes.
-
Wiping: Wipe the surface with absorbent pads.
-
Rinsing: Rinse the surface thoroughly with water.
-
Drying: Allow the surface to air dry completely.
-
Disposal: Dispose of all used absorbent pads and PPE as trace chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling 8-Chloro-arabinoadenosine
Essential Safety and Handling of 8-Chloro-arabinoadenosine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for this compound, a purine (B94841) nucleoside analogue with potential antitumor activity.[1] Given its mechanism of action, which involves the inhibition of DNA synthesis and induction of apoptosis, it is prudent to handle this compound with the same precautions as other cytotoxic agents.[1]
Hazard Classification and Safety Precautions
This compound is classified as a hazardous substance. One Safety Data Sheet (SDS) indicates it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2] However, another SDS does not classify the substance as hazardous according to the Globally Harmonized System (GHS).[3] Due to this conflicting information and the compound's cytotoxic potential, a conservative approach to handling is strongly recommended.
Hazard Identification and Precautionary Statements: [2]
| Hazard Class | GHS Code | Precautionary Statement |
| Acute toxicity, oral (Category 4) | H302 | Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) | H315 | Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) | H319 | Causes serious eye irritation. |
| Acute toxicity, inhalation (Category 4) | H332 | Harmful if inhaled. |
| Specific target organ toxicity, single exposure (Category 3) | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment regimen is critical to mitigate the risks of exposure. The following PPE is recommended for handling this compound, based on guidelines for cytotoxic drugs.[4][5][6]
Recommended Personal Protective Equipment:
| Body Part | Recommended Protection | Specifications |
| Hands | Double gloves | Use chemotherapy-tested nitrile gloves. The outer glove should be disposed of immediately after handling the compound.[4][7] |
| Body | Protective Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4][6] |
| Eyes/Face | Safety Goggles and Face Shield | Wear safety goggles and a full-face shield to protect against splashes.[4][6] |
| Respiratory | Respirator or Surgical Mask | For handling powders or when there is a risk of aerosol generation, a fit-tested N95 respirator or higher is recommended.[6][8] A surgical mask may be sufficient for handling solutions in a biological safety cabinet to prevent contamination of the sterile field.[4] |
| Feet | Shoe Covers | Disposable shoe covers should be worn in the handling area.[4] |
Operational and Disposal Plans
Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize inhalation exposure.[2][4]
-
Do not eat, drink, or smoke in the handling area.[2]
-
After handling, wash hands thoroughly with soap and water.[2][9]
Spill Management:
-
In the event of a spill, immediately secure the area to prevent further contamination.[6]
-
Don appropriate PPE, including a respirator, before cleaning the spill.[6][8]
-
Use a spill kit containing absorbent materials to contain and clean up the spill.[6]
-
All materials used for cleaning, including contaminated PPE, must be disposed of as cytotoxic waste.[6]
Disposal:
-
All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be disposed of as cytotoxic waste.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Contaminated materials should be placed in clearly labeled, sealed containers for disposal.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
